Product packaging for 3-Hydroxy-2-ureido-butyric acid(Cat. No.:CAS No. 122331-32-2)

3-Hydroxy-2-ureido-butyric acid

Cat. No.: B058475
CAS No.: 122331-32-2
M. Wt: 162.14 g/mol
InChI Key: JDNXAWFLEXAACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-2-ureido-butyric acid is a specialized non-proteinogenic amino acid derivative that serves as a valuable building block and molecular tool in biochemical and pharmacological research. Its structure incorporates a hydroxy group at the beta-carbon and a ureido functionality on the alpha-amino group, creating a unique chemical motif that mimics natural amino acids while introducing steric and electronic modifications. This compound is of significant interest in the study of enzyme-substrate interactions, particularly with enzymes involved in amino acid metabolism, such as dehydratases and racemases, where it can act as a potential inhibitor or transition-state analog. Researchers utilize this compound in the synthesis of modified peptides to investigate the effect of backbone and side-chain alterations on peptide conformation, stability, and biological activity. Furthermore, its presence is relevant in metabolic pathway analysis, especially in contexts related to urea cycle dynamics or the biosynthesis of more complex natural products. This high-purity compound is intended for use as a standard in analytical chemistry, as a precursor in organic synthesis, and as a critical reagent for probing the mechanisms of amino acid-recognizing enzymes, providing insights that could contribute to the development of novel therapeutic agents or biocatalysts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O4 B058475 3-Hydroxy-2-ureido-butyric acid CAS No. 122331-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNXAWFLEXAACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-ureido-butyric Acid: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-DL-threonine, is a carbamoylated derivative of the essential amino acid L-threonine.[1] Carbamoylation is a non-enzymatic post-translational modification that can occur in biological systems, particularly under conditions of elevated urea concentrations, such as in uremia. This modification can alter the structure and function of amino acids and proteins.[2] The study of this compound and other carbamoylated amino acids is crucial for understanding their potential roles in both physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butyric acid backbone with a hydroxyl group at the third carbon and a ureido group at the second carbon. This structure results in two chiral centers, leading to four possible stereoisomers.

Chemical Identifiers

  • IUPAC Name: 2-(Carbamoylamino)-3-hydroxybutanoic acid[1]

  • CAS Number: 122331-32-2[1]

  • Molecular Formula: C₅H₁₀N₂O₄[1]

  • Molecular Weight: 162.14 g/mol [1]

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes available computed data from PubChem and experimental data for the parent amino acid, L-threonine, for comparative purposes.

PropertyThis compound (Computed)L-Threonine (Experimental)
Molecular Weight ( g/mol ) 162.14[1]119.12[3]
XLogP3 -1.5[1]-2.9[3]
Topological Polar Surface Area (Ų) 113[1]83.6[3]
Melting Point (°C) Not Available256 (decomposes)[3]
Aqueous Solubility (g/L) Not Available97[3]
pKa₁ (α-carboxyl) Not Available2.09[4][5]
pKa₂ (α-amino) Not Available9.10[4][5]

Experimental Protocols

Synthesis of N-Carbamoyl-DL-threonine

While a specific detailed protocol for the synthesis of this compound was not found in the available literature, a general method for the synthesis of N-carbamoyl-α-amino acids involves the reaction of the corresponding amino acid with an isocyanate or a cyanate salt. For instance, the synthesis of N-carbamoyl-L-threonine derivatives has been achieved using appropriately blocked isocyanates derived from threonine.[6] A general laboratory-scale synthesis can be conceptualized as follows:

Materials:

  • DL-Threonine

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve DL-Threonine in a specific volume of distilled water.

  • Add a molar excess of potassium cyanate to the solution and stir at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the N-carbamoyl-DL-threonine.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified this compound.

Enzymatic Hydrolysis of N-Carbamoyl-amino Acids

The ureido bond of N-carbamoyl-amino acids can be enzymatically hydrolyzed by N-carbamoyl-L-amino-acid hydrolases (EC 3.5.1.87).[7] This process yields the corresponding amino acid, ammonia, and carbon dioxide. A general protocol to assess this enzymatic activity is outlined below.

Materials:

  • This compound (substrate)

  • N-carbamoyl-L-amino-acid hydrolase

  • Phosphate buffer (e.g., pH 7.0)

  • Analytical method for product quantification (e.g., HPLC)

Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer.

  • Prepare a solution of the N-carbamoyl-L-amino-acid hydrolase in the same buffer.

  • Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a strong acid or by heat inactivation).

  • Analyze the samples to quantify the amount of threonine produced, which corresponds to the enzymatic activity.

Below is a conceptual workflow for the enzymatic hydrolysis experiment.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Substrate Solution (this compound) Mix Mix Substrate and Enzyme Substrate->Mix Enzyme Enzyme Solution (N-carbamoyl-L-amino-acid hydrolase) Enzyme->Mix Buffer Phosphate Buffer Buffer->Substrate Buffer->Enzyme Incubate Incubate at Controlled Temperature Mix->Incubate Quench Stop Reaction (Quench Aliquots) Incubate->Quench Analyze Quantify Product (e.g., HPLC) Quench->Analyze

Caption: Conceptual workflow for the enzymatic hydrolysis of this compound.

Biological Context and Signaling Pathways

The biological significance of this compound is primarily understood through its role as a carbamoylated amino acid and its connection to threonine metabolism.

Metabolic Pathway: Biosynthesis of Threonylcarbamoyladenosine (t⁶A)

This compound (as N-carbamoyl-threonine) is an intermediate in the universal biosynthesis pathway of N6-threonylcarbamoyladenosine (t⁶A), a modified nucleoside found at position 37 of many tRNAs, adjacent to the anticodon.[8][9][10] This modification is crucial for maintaining translational fidelity.

The biosynthesis of t⁶A involves a series of enzymatic reactions. In bacteria, the process is initiated by the enzyme TsaC, which catalyzes the ATP-dependent carboxylation of L-threonine to form N-carboxy-L-threonine. This is followed by the formation of L-threonylcarbamoyl-adenylate (TC-AMP), an activated intermediate.[8] The threonylcarbamoyl moiety is then transferred to adenosine at position 37 of the tRNA.

The following diagram illustrates a simplified representation of the initial steps in the t⁶A biosynthesis pathway involving N-carbamoyl-threonine.

t6A_Biosynthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Threonine L-Threonine N_carboxy_Thr N-carboxy-L-threonine Threonine->N_carboxy_Thr TsaC Bicarbonate Bicarbonate (HCO3-) Bicarbonate->N_carboxy_Thr TsaC ATP ATP TC_AMP L-threonylcarbamoyl-AMP (TC-AMP) ATP->TC_AMP TsaC N_carboxy_Thr->TC_AMP t6A t6A on tRNA TC_AMP->t6A TsaD/TsaE

Caption: Simplified pathway of t⁶A biosynthesis highlighting the role of N-carbamoyl-threonine.

Potential Signaling Roles

While specific signaling pathways directly initiated by this compound have not been extensively elucidated, the structural components of the molecule suggest potential interactions with cellular signaling cascades. The ureido group, capable of forming hydrogen bonds, could allow the molecule to interact with various enzymes and receptors.[11]

Furthermore, the butyric acid backbone links it to the well-studied short-chain fatty acids (SCFAs). Butyrate, for instance, is known to be an inhibitor of histone deacetylases (HDACs) and can modulate gene expression. It also interacts with G-protein coupled receptors (GPCRs). Some studies have shown that butyric acid can sensitize cells to apoptosis through the activation of multiple signal transduction pathways, including the p38 MAP kinase pathway.[12] The structural similarity of this compound to butyrate suggests that it may have analogous, albeit likely modified, effects on these signaling pathways.

The following diagram illustrates a hypothetical signaling cascade based on the known actions of butyrate, which may be relevant for this compound.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Molecule This compound GPCR GPCR Molecule->GPCR HDAC HDAC Inhibition Molecule->HDAC Potential intracellular entry p38_MAPK p38 MAPK Activation GPCR->p38_MAPK G-protein signaling Gene_Expression Altered Gene Expression HDAC->Gene_Expression Histone hyperacetylation Apoptosis Apoptosis p38_MAPK->Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathways potentially influenced by this compound.

Conclusion

This compound is a molecule of interest at the intersection of amino acid metabolism and post-translational modifications. While comprehensive experimental data on its physicochemical properties and specific biological functions are still emerging, its established role as an intermediate in the universal t⁶A tRNA modification pathway underscores its fundamental importance in cellular processes. Further research into the synthesis, properties, and specific signaling roles of this compound is warranted to fully understand its impact on health and disease, and to explore its potential as a biomarker or therapeutic target.

References

An In-Depth Technical Guide to 3-Hydroxy-2-ureido-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-Hydroxy-2-ureido-butyric acid, including its chemical identity, physicochemical properties, metabolic context, and potential analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Identity

IUPAC Name: 2-(carbamoylamino)-3-hydroxybutanoic acid[1][2]

Synonyms:

  • This compound[1][2]

  • N-carbamoyl-dl-threonine[1][2]

  • 122331-32-2 (CAS Number)[1][2]

  • 879552-80-4 (CAS Number)[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₄PubChem[1][2]
Molecular Weight 162.14 g/mol PubChem[1][2]
XLogP3 -1.5PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 162.06405680 DaPubChem[1]
Monoisotopic Mass 162.06405680 DaPubChem[1]
Topological Polar Surface Area 113 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 170PubChem[1]

Metabolic Context and Signaling Pathways

This compound is a carbamoylated derivative of the amino acid threonine.[3] Carbamoylation is a non-enzymatic post-translational modification that can occur in biological systems, particularly under conditions of elevated urea concentrations, such as in uremia.[3] The metabolic fate of this compound is likely linked to the catabolism of N-carbamoyl amino acids.

A plausible metabolic pathway involves the hydrolysis of the ureido group by an N-carbamoyl-L-amino-acid hydrolase. This enzymatic reaction would yield L-threonine, ammonia, and carbon dioxide.[4] The resulting L-threonine can then enter its established catabolic pathways.

Below is a diagram illustrating the proposed catabolic pathway of this compound.

Catabolic_Pathway cluster_input cluster_enzyme cluster_products cluster_downstream A This compound B N-carbamoyl-L-amino-acid hydrolase A->B C L-Threonine B->C D Ammonia (NH3) B->D E Carbon Dioxide (CO2) B->E F Threonine Catabolism C->F

Proposed catabolic pathway of this compound.

Experimental Protocols

Synthesis

A general approach for the synthesis of this compound would involve the carbamoylation of 3-hydroxy-2-aminobutanoic acid (a diastereomer of threonine). This can be achieved by reacting the amino acid with a source of isocyanic acid, such as potassium isocyanate, under controlled pH conditions.

Hypothetical Synthesis Workflow:

Synthesis_Workflow A 3-Hydroxy-2-aminobutanoic acid (Threonine analog) C Reaction in Aqueous Buffer A->C B Potassium Isocyanate (KNCO) B->C D Acidification C->D E Purification (e.g., Chromatography) D->E F This compound E->F

A general workflow for the synthesis of this compound.

Analytical Methods

The analysis and quantification of this compound in biological matrices or as a pure compound would likely employ a combination of chromatographic and spectroscopic techniques.

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex mixtures.

  • Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would be suitable for this acidic molecule. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion (M-H)⁻ to a specific product ion.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used, but would require derivatization to increase the volatility of the analyte.

  • Derivatization: Silylation of the hydroxyl and carboxylic acid groups, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatography: Separation on a capillary column suitable for polar compounds.

  • Mass Spectrometry: Electron ionization (EI) would generate a characteristic fragmentation pattern for identification and quantification.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The spectra would provide information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence of the ureido, hydroxyl, and butyric acid moieties.

This guide provides a foundational understanding of this compound. Further experimental work is required to establish detailed and validated protocols for its synthesis and analysis, as well as to fully elucidate its biological roles.

References

A Technical Guide to 3-Hydroxy-2-ureido-butyric Acid: Synthesis, Discovery, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-ureido-butyric acid, a carbamoylated amino acid derivative of threonine. The discovery of this molecule is intrinsically linked to the pathophysiology of uremia, where non-enzymatic carbamoylation of amino acids and proteins occurs due to elevated urea levels. This document details the known physicochemical properties, outlines a representative synthetic approach, and discusses the biological implications and potential metabolic pathways of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the available information and provides context based on the broader class of N-carbamoyl amino acids.

Introduction and Discovery

This compound, also known as N-carbamoyl-dl-threonine, is a derivative of the essential amino acid L-threonine. Its discovery is not the result of a targeted synthetic effort but rather of investigations into the biochemical consequences of uremia, a condition characterized by the accumulation of urea and other waste products in the blood due to renal failure.[1]

In uremic patients, high concentrations of urea lead to a spontaneous, non-enzymatic post-translational modification known as carbamoylation.[2][3][4][5] Urea exists in equilibrium with ammonium cyanate, which in turn provides isocyanic acid. This highly reactive isocyanic acid readily modifies free amino groups on proteins and amino acids, including the α-amino group of threonine, to form carbamoyl derivatives.[2][3][5] The formation of this compound is therefore a consequence of this pathological process. These carbamoylated amino acids (C-AAs) are considered uremic toxins and can interfere with protein synthesis and other metabolic reactions, contributing to the malnutrition often seen in uremia.[2][3]

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is sparse. The following tables summarize computed data from chemical databases and reported spectroscopic information.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₅H₁₀N₂O₄ [6]
Molecular Weight 162.14 g/mol [6]
CAS Number 122331-32-2 [6]
IUPAC Name 2-(carbamoylamino)-3-hydroxybutanoic acid PubChem
InChI Key JDNXAWFLEXAACH-UHFFFAOYSA-N [1]
XLogP3 -1.5 PubChem
Hydrogen Bond Donors 4 PubChem

| Hydrogen Bond Acceptors | 5 | PubChem |

Table 2: Spectroscopic Data

Technique Data Points Source
¹H NMR (600 MHz, H₂O) Chemical shifts observed at δ (ppm): 1.20 (d), 2.31 (dd), 2.41 (dd), 4.13-4.19 (m) BenchChem
Mass Spectrometry Expected Molecular Ion Peak (m/z): ~162.14 [1]

| Infrared (IR) Spectroscopy | Expected Key Vibrational Bands: Broad O-H stretch, N-H stretches, strong C=O stretches, C-N stretches, C-O stretches. | BenchChem |

Synthesis and Experimental Protocols

General Synthesis of N-Carbamoyl Amino Acids

G General Synthesis of this compound Threonine L-Threonine Reaction Reaction Mixture Threonine->Reaction KOCN Potassium Cyanate (KOCN) KOCN->Reaction H2O Aqueous Solution (Controlled pH) H2O->Reaction Purification Purification Steps (e.g., Crystallization) Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of N-carbamoyl amino acids.

Representative Experimental Protocol: Carbamoylation of L-Threonine

This protocol is a representative example based on general methods for amino acid carbamoylation and should be adapted and optimized.

  • Dissolution: Dissolve L-Threonine (1.0 eq) in deionized water. Adjust the pH of the solution to approximately 8.0-8.5 using a suitable base (e.g., NaOH solution). The slightly alkaline pH is crucial to ensure the amino group is sufficiently nucleophilic while minimizing side reactions.

  • Reaction: In a separate vessel, dissolve potassium cyanate (KOCN, 1.1 eq) in deionized water. Add the potassium cyanate solution dropwise to the stirring L-Threonine solution at room temperature.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of the starting material and the formation of the product. The reaction is typically allowed to proceed for several hours.

  • Acidification: Upon completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with a strong acid (e.g., HCl). This step protonates the carboxylic acid group of the product, aiding in its isolation.

  • Isolation and Purification: The product may precipitate upon acidification or can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate). Further purification can be achieved through recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Biological Role and Signaling Pathways

The primary biological context for this compound is its role as a uremic toxin. The process of carbamoylation has significant downstream pathological consequences.

Pathophysiology of Carbamoylation in Uremia

In chronic kidney disease, the accumulation of urea drives the formation of isocyanic acid, leading to the carbamoylation of numerous biological molecules. This non-enzymatic modification alters the structure and function of proteins and amino acids.[2][4][7] Carbamoylated proteins can elicit immune responses, contribute to atherosclerosis, and have altered enzymatic activity.[7][8] Carbamoylated free amino acids, such as this compound, can interfere with normal amino acid metabolism and protein synthesis, exacerbating the protein-energy wasting and malnutrition common in uremic patients.[3][8]

G Pathophysiological Pathway of Carbamoylation in Uremia cluster_uremia Uremic State cluster_molecules Biological Targets cluster_products Carbamoylated Products cluster_consequences Pathological Consequences Urea ↑ High Urea Concentration IsocyanicAcid Isocyanic Acid (HNCO) Urea->IsocyanicAcid Spontaneous Dissociation HUBA This compound IsocyanicAcid->HUBA CarbProteins Carbamoylated Proteins IsocyanicAcid->CarbProteins Threonine L-Threonine Proteins Proteins (e.g., Albumin, LDL) Malnutrition Interference with Protein Synthesis (Malnutrition) HUBA->Malnutrition Atherosclerosis Altered Protein Function (Atherosclerosis, Inflammation) CarbProteins->Atherosclerosis

Caption: Carbamoylation pathway and its consequences in uremia.

Potential Metabolic Fate

The metabolic fate of this compound has not been experimentally elucidated in detail. However, a plausible pathway involves the enzymatic hydrolysis of the ureido group. An N-carbamoyl-L-amino-acid hydrolase could catalyze the cleavage of the ureido linkage to yield 3-hydroxy-2-amino-butyric acid (a threonine derivative) and carbamate, which would then spontaneously decompose into ammonia and carbon dioxide.[1] Alternatively, the hydroxyl group could be a site for modification, such as oxidation by a dehydrogenase to form 2-ureido-3-oxo-butyric acid.[1]

In the context of biosynthesis of more complex molecules, an activated form of N-carbamoyl-threonine, L-threonylcarbamoyl-AMP (TC-AMP), is known as a key intermediate in the formation of N6-threonylcarbamoyladenosine (t⁶A), a universal tRNA modification.[1][9]

Conclusion and Future Directions

This compound is a chemically defined molecule whose significance is primarily understood through its formation in the pathological state of uremia. While its physicochemical properties can be computed and its structure confirmed by standard analytical techniques, a significant gap exists in the literature regarding its specific, quantitative biological activity and detailed synthetic protocols.

Future research should focus on:

  • Developing and publishing a robust, high-yield synthetic protocol to make the compound more accessible for research.

  • Performing quantitative biological assays to understand its specific effects on cellular pathways, enzyme activities, and protein synthesis.

  • Utilizing metabolomics and isotopic labeling studies to confirm its metabolic fate in vivo.

  • Investigating its potential as a biomarker for the severity or progression of uremia and its associated complications.

Addressing these areas will provide the detailed characterization necessary for this molecule to be fully understood and potentially targeted in a therapeutic context for patients with chronic kidney disease.

References

Biological Significance of 3-Hydroxy-2-ureido-butyric acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-DL-threonine, is a carbamoylated derivative of the essential amino acid L-threonine. While direct and extensive research on this specific molecule is limited, its structural components and the nature of carbamoylation provide a strong basis for understanding its potential biological significance. This technical guide synthesizes the current understanding of this compound, drawing from the broader knowledge of carbamoylated amino acids, threonine metabolism, and the physiological effects of related butyric acid compounds. This document outlines its potential roles in metabolic regulation, its formation, and its relevance in pathological states such as uremia. Furthermore, it provides detailed experimental protocols and analytical methodologies for its study, aiming to equip researchers with the necessary tools to further investigate this intriguing molecule.

Introduction

This compound (PubChem CID: 3146918) is an organic compound with the molecular formula C₅H₁₀N₂O₄ and a molecular weight of 162.14 g/mol .[1][2] Its structure is characterized by a butyric acid backbone with a hydroxyl group at the third carbon and a ureido group at the second carbon. This molecule is fundamentally a product of the carbamoylation of threonine.

Carbamoylation is a non-enzymatic post-translational modification where isocyanic acid, a dissociation product of urea, reacts with free amino groups on amino acids and proteins.[3][4] This process is of particular interest in conditions of high urea concentration, such as chronic kidney disease and uremia.[4] The addition of the ureido group can alter the structure, charge, and function of the parent molecule, potentially interfering with metabolic pathways and protein synthesis.[3][4]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols, including solvent selection for extraction and chromatographic separation.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O₄[1][2]
Molecular Weight 162.14 g/mol [1][2]
IUPAC Name 2-(carbamoylamino)-3-hydroxybutanoic acid[1]
Synonyms N-carbamoyl-dl-threonine, 2-ureido-3-hydroxybutyric acid[1]
XLogP3 -1.5[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]
Exact Mass 162.06405680 Da[1]
Topological Polar Surface Area 113 Ų[1]

Biological Significance and Potential Signaling Pathways

Direct evidence for the biological activity of this compound is not yet well-established. However, based on its structure and the known effects of related molecules, several potential roles and signaling pathway interactions can be hypothesized.

Role in Metabolic Regulation

As a carbamoylated amino acid, this compound is intrinsically linked to amino acid metabolism. The carbamoylation of threonine may divert it from its normal metabolic pathways, which include protein synthesis and degradation into various intermediates. Carbamoylated amino acids have been shown to interfere with protein synthesis and transamination reactions.[3]

Furthermore, the butyric acid component of the molecule suggests potential interactions with pathways regulated by short-chain fatty acids. Butyric acid is known to have anti-inflammatory effects, in part through the suppression of NF-κB activation, and it can also influence cellular processes by inhibiting histone deacetylases (HDACs).[5] While it is unknown if this compound possesses similar activities, this remains a key area for future investigation.

Formation and Catabolism

This compound is formed through the carbamoylation of threonine. In vivo, this is most likely to occur non-enzymatically in environments with high urea concentrations. The proposed formation and hypothetical catabolic pathways are depicted in the following diagram.

cluster_catabolism Hypothetical Catabolism Threonine L-Threonine HUBA This compound Threonine->HUBA Carbamoylation Urea Urea Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Dissociation Isocyanic_Acid->HUBA HABA 3-Hydroxy-2-amino-butyric acid HUBA->HABA Hydrolysis (Amidohydrolase?) UOB 2-Ureido-3-oxo-butyric acid HUBA->UOB Oxidation (Dehydrogenase?) Ammonia Ammonia HABA->Ammonia CO2 CO2 HABA->CO2 Threonine_Deg Threonine Degradation Pathways HABA->Threonine_Deg Carbamate Carbamate Carbamate->Ammonia Carbamate->CO2 Further_Cat Further Catabolism UOB->Further_Cat Start Dissolve L-Threonine in Water Add_KOCN Add Potassium Cyanate Start->Add_KOCN Adjust_pH Adjust pH to 8.0-8.5 Add_KOCN->Adjust_pH React Stir at Room Temperature (24-48h) Adjust_pH->React Monitor Monitor by TLC React->Monitor Acidify Acidify to pH 2-3 React->Acidify Monitor->React Filter Filter and Wash Precipitate Acidify->Filter Recrystallize Recrystallize from Water/Ethanol Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Sample Biological Sample (e.g., Plasma, Urine) Deproteinize Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinize Extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Deproteinize->Extract Derivatize Derivatization (Optional, for GC-MS) Extract->Derivatize Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze for LC-MS/MS Derivatize->Analyze for GC-MS Quantify Quantification using Stable Isotope Labeled Internal Standard Analyze->Quantify

References

The Metabolic Involvement of 3-Hydroxy-2-ureido-butyric Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 3-Hydroxy-2-ureido-butyric acid, a molecule at the intersection of amino acid metabolism and post-translational modifications. While a dedicated metabolic pathway for this compound is not yet fully elucidated in scientific literature, this paper will explore its likely metabolic origins, its relationship to established pathways, its potential pathological significance, and the analytical methodologies relevant to its study.

Chemical Profile and Structure

This compound, with the molecular formula C5H10N2O4, is structurally a carbamoylated derivative of the amino acid L-threonine.[1][2][3] Its structure features a butyric acid backbone with a hydroxyl group at the third carbon and a ureido group at the second carbon. The definitive identification of this compound is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) to determine the arrangement of protons and Mass Spectrometry (MS) to validate its molecular weight.[1]

Hypothesized Metabolic Origin: A Link to Carbamoylation

The presence of the ureido group strongly suggests that this compound is formed through a process called carbamoylation. This non-enzymatic post-translational modification involves the reaction of isocyanic acid, a dissociation product of urea, with free amino groups of amino acids and proteins.[1] This process is of particular interest in the context of uremia, a condition characterized by high levels of urea in the blood.[1] In such conditions, the increased concentration of isocyanic acid can lead to the carbamoylation of various molecules, including amino acids like L-threonine, giving rise to compounds such as this compound.[1]

G Urea Urea Isocyanic_Acid Isocyanic_Acid Urea->Isocyanic_Acid Dissociation Target This compound Isocyanic_Acid->Target Carbamoylation L_Threonine L-Threonine (or related hydroxy amino acid) L_Threonine->Target

Caption: Proposed formation of this compound.

Metabolic Context: Insights from Related Pathways

To understand the potential metabolic significance of this compound, it is crucial to examine the well-established pathways of structurally similar molecules: 3-hydroxybutyrate and butyric acid.

3-Hydroxybutyrate Metabolism (Ketogenesis and Ketolysis)

3-hydroxybutyrate (3-HB) is a key ketone body, synthesized in the liver from the breakdown of fatty acids, particularly during periods of fasting, prolonged exercise, or a ketogenic diet.[4][5] It serves as a vital alternative energy source for tissues like the brain, heart, and skeletal muscle when glucose is scarce.[4][6]

Ketogenesis Pathway:

G Fatty_Acids Fatty_Acids Acetyl_CoA Acetyl_CoA Fatty_Acids->Acetyl_CoA β-oxidation Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Three_HB 3-Hydroxybutyrate Acetoacetate->Three_HB

Caption: Simplified overview of the Ketogenesis pathway.

Butyrate Metabolism

Butyric acid, a short-chain fatty acid (SCFA), is primarily produced in the colon by the bacterial fermentation of dietary fibers.[7] It is a major energy source for colonocytes and has been shown to have anti-inflammatory and immunomodulatory properties.[8][9][10] Butyrate can be absorbed into the systemic circulation and metabolized in the liver.[8]

Butyrate Production and Utilization:

G Dietary_Fiber Dietary_Fiber Gut_Microbiota Gut_Microbiota Dietary_Fiber->Gut_Microbiota Butyrate Butyrate Gut_Microbiota->Butyrate Fermentation Colonocytes Colonocytes Butyrate->Colonocytes Systemic_Circulation Systemic_Circulation Butyrate->Systemic_Circulation Energy Energy Colonocytes->Energy Oxidation Liver Liver Systemic_Circulation->Liver

Caption: Production and fate of butyrate in the body.

Potential Pathological and Therapeutic Significance

Given its likely formation under conditions of high urea, this compound could serve as a biomarker for uremia and other disorders associated with impaired nitrogen metabolism. The accumulation of carbamoylated proteins and amino acids can lead to altered protein function and cellular metabolism.[1]

Conversely, compounds containing a ureido group have been investigated for their anticancer properties.[1] The structural similarity to butyric acid, known for its role in inducing apoptosis in cancer cells, suggests that this compound could be a candidate for further investigation in oncology research.[1]

Analytical Methodologies

The quantification of this compound and related metabolites in biological matrices is crucial for understanding their physiological roles. While specific protocols for this compound are not widely published, methods for analyzing similar compounds like 3-hydroxybutyric acid are well-established.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC): A common technique for the separation, identification, and quantification of individual components in a mixture.[1] For polar compounds like 3-hydroxybutyric acid, reversed-phase HPLC with a C18 column is often employed.[1][11]

  • Sample Preparation: Plasma samples are typically deproteinized, often using an acid like perchloric acid, followed by centrifugation.

  • Derivatization: To enhance detection, particularly for fluorescence-based methods, a derivatizing agent can be used. For example, D-3-hydroxybutyric acid can be reacted with (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val) in the presence of a coupling agent.[11]

  • Chromatographic Separation: A C18 analytical column is commonly used with a gradient elution program, for instance, using a mixture of aqueous trifluoroacetic acid and methanol.[11]

  • Detection: Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a fluorescence detector if a fluorescent derivative has been formed.[11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.[1] It is highly effective for quantifying metabolites in complex biological samples like plasma and urine.[1][13]

  • Chromatography: Reversed-phase liquid chromatography is typically used.[1]

  • Mass Spectrometry: The mass spectrometer is often operated in negative Multiple Reaction Monitoring (MRM) mode.[1] The precursor ion for the analyte is selected in the first stage of mass analysis, fragmented, and a specific fragment ion is monitored in the second stage.[1]

  • Internal Standards: Isotopically labeled internal standards are frequently used to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

Quantitative Data for Analytical Methods
ParameterHPLC Method for D-3-hydroxybutyric acid[11]LC-MS/MS Method for 3-hydroxybutyric acid[13]
Linearity (r²) >0.999Not specified
Linear Range 20 to 500 µmol/L0.1 to 10.0 µg/mL
Limit of Detection (LOD) 7.7 µmol/L0.017 µg/mL
Limit of Quantitation (LOQ) 25.8 µmol/L0.045 µg/mL
Intra-run Imprecision (CVs) < 5.5%Not specified
Inter-run Imprecision (CVs) < 5.8%Not specified
Analytical Recovery 96.3% - 103%Not specified

Conclusion and Future Directions

While a specific metabolic pathway for this compound remains to be fully characterized, its chemical structure provides strong clues to its metabolic origins and potential biological significance. It is likely a product of the carbamoylation of a threonine-like precursor, a process that is heightened in pathological states such as uremia. Its structural similarity to the well-studied metabolites 3-hydroxybutyrate and butyric acid suggests potential roles in energy metabolism, cellular signaling, and disease processes.

Future research should focus on:

  • Elucidating the precise biosynthetic and degradation pathways of this compound.

  • Quantifying its levels in various physiological and pathological states to establish its utility as a biomarker.

  • Investigating its specific biological functions , including its potential as a signaling molecule and its effects on cellular processes like apoptosis and inflammation.

The development of targeted analytical methods will be paramount to advancing our understanding of this intriguing molecule and its role in human health and disease.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-2-ureido-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-dl-threonine, is a carbamoylated derivative of the amino acid threonine. Carbamoylation is a post-translational modification that can occur non-enzymatically, particularly in conditions of elevated urea concentrations such as uremia, where isocyanic acid reacts with free amino groups of amino acids and proteins. This modification can alter the structure and function of biomolecules. The study of N-carbamoyl-α-amino acids also has implications for prebiotic chemistry, as they have been proposed as potential precursors to peptides on early Earth. This technical guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and potential biological relevance of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C5H10N2O4PubChem
Molecular Weight 162.14 g/mol PubChem
IUPAC Name 2-(carbamoylamino)-3-hydroxybutanoic acidPubChem
Synonyms N-carbamoyl-dl-threonine, this compoundPubChem
CAS Number 122331-32-2Benchchem, ChemicalBook, Santa Cruz Biotechnology
XLogP3 -1.5PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 3PubChem
Exact Mass 162.06405680 DaPubChem
Topological Polar Surface Area 113 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 170PubChem

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, based on general principles for the synthesis and characterization of N-carbamoyl amino acids, the following methodologies can be proposed.

Synthesis of N-carbamoyl-dl-threonine

A common method for the synthesis of N-carbamoyl amino acids involves the reaction of the corresponding amino acid with a source of isocyanate.

Materials:

  • dl-Threonine

  • Potassium isocyanate (KOCN) or Urea

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve dl-threonine in deionized water.

  • Add a molar excess of potassium isocyanate to the solution.

  • Adjust the pH of the reaction mixture to approximately 8-9 and maintain this pH while stirring at a controlled temperature (e.g., 50°C) for several hours.

  • Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with HCl to a pH of approximately 2-3 to precipitate the N-carbamoyl-dl-threonine.

  • Collect the precipitate by filtration and wash with cold deionized water.

  • Recrystallize the crude product from a water/ethanol mixture to obtain purified this compound.

Purification

Purification of the synthesized compound is crucial to remove unreacted starting materials and byproducts.

Procedure:

  • The crude product is collected via filtration.

  • Recrystallization is performed using a suitable solvent system, such as a mixture of water and ethanol. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural Analysis

A combination of spectroscopic techniques is employed for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment in the molecule, confirming the presence of the methyl, alpha- and beta-protons of the threonine backbone, as well as the protons of the ureido and hydroxyl groups.

    • ¹³C NMR: To identify the number and types of carbon atoms, including the carbonyl carbons of the carboxylic acid and ureido groups.

  • Mass Spectrometry (MS):

    • To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be employed to analyze fragmentation patterns, providing further structural information.

  • Infrared (IR) Spectroscopy:

    • To identify the presence of key functional groups. Expected characteristic absorption bands include O-H stretching from the hydroxyl and carboxylic acid groups, N-H stretching from the ureido group, and C=O stretching from the carboxylic acid and ureido moieties.

Visualizations

Proposed Metabolic Pathway

While specific signaling pathways involving this compound are not well-defined, a likely metabolic fate is the hydrolysis of the ureido group by N-carbamoyl-L-amino-acid hydrolases (carbamoylases). These enzymes catalyze the conversion of N-carbamoyl-L-amino acids into the corresponding L-amino acid, ammonia, and carbon dioxide.

Metabolic_Pathway 3-Hydroxy-2-ureido-butyric_acid This compound Threonine Threonine 3-Hydroxy-2-ureido-butyric_acid->Threonine Hydrolysis NH3_CO2 Ammonia + Carbon Dioxide Enzyme N-carbamoyl-L-amino-acid hydrolase (Carbamoylase) Enzyme->Threonine

Caption: Proposed enzymatic hydrolysis of this compound.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start dl-Threonine + Potassium Isocyanate Reaction Reaction in Aqueous Solution Start->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Purification Recrystallization Precipitation->Purification Final_Product Pure this compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR Characterization MS Mass Spectrometry (HRMS, MS/MS) Final_Product->MS IR IR Spectroscopy Final_Product->IR

Caption: General experimental workflow for synthesis and analysis.

Biological Significance

The presence of a ureido group on an amino acid can modulate its interaction with enzymes and influence cellular pathways. Carbamoylated amino acids have been shown to potentially interfere with protein synthesis and other metabolic reactions. The enzymatic degradation of N-carbamoyl-amino acids is carried out by a class of enzymes known as carbamoylases, which are of interest for their applications in the kinetic resolution of racemic amino acid mixtures. While the specific biological roles of this compound are not yet fully elucidated, its structure as a modified amino acid suggests potential involvement in metabolic regulation and signaling, warranting further investigation.

An In-depth Technical Guide to the Carbamoylation of Amino Acids and 3-Hydroxy-2-ureido-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoylation is a non-enzymatic post-translational modification of proteins and amino acids that has significant implications in health and disease. This technical guide provides a comprehensive overview of the mechanisms of carbamoylation, its biological consequences, and the analytical methods used for its detection and quantification. A special focus is placed on 3-Hydroxy-2-ureido-butyric acid, a carbamoylated derivative of threonine. This document includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.

Introduction to Carbamoylation

Carbamoylation is the chemical modification of free amino groups in biological molecules by isocyanic acid.[1][2] This non-enzymatic process primarily targets the N-terminal α-amino groups of proteins and the ε-amino groups of lysine residues, leading to the formation of carbamoyl-lysine, also known as homocitrulline.[3][4] Carbamoylation can also occur on other amino acids, such as arginine and cysteine.[3] The accumulation of carbamoylated proteins can alter their structure, charge, and function, and has been implicated in the pathophysiology of various diseases, including cardiovascular disease, chronic kidney disease (CKD), and rheumatoid arthritis.[5][6]

Mechanisms of Carbamoylation

There are two primary pathways for the generation of isocyanic acid in vivo, leading to carbamoylation: the urea-driven pathway and the myeloperoxidase (MPO)-catalyzed pathway.

Urea-Driven Carbamoylation

In aqueous solutions, urea is in equilibrium with ammonium cyanate, which can dissociate to form isocyanic acid.[7] This process is accelerated at elevated temperatures and alkaline pH.[8] In conditions of high urea concentration, such as in patients with chronic kidney disease, the increased level of isocyanic acid leads to a higher rate of protein and amino acid carbamoylation.[2][9]

Myeloperoxidase (MPO)-Catalyzed Carbamoylation

Myeloperoxidase, an enzyme released by neutrophils and monocytes at sites of inflammation, can catalyze the oxidation of thiocyanate (SCN⁻), derived from diet and smoking, to generate isocyanic acid.[3][10] This pathway links inflammation and smoking to increased carbamylation, contributing to the pathology of inflammatory diseases like atherosclerosis.[11]

Carbamoylation_Pathways Urea Urea IsocyanicAcid_Urea Isocyanic Acid Urea->IsocyanicAcid_Urea Spontaneous dissociation Thiocyanate Thiocyanate (SCN⁻) AminoAcid Amino Acid (e.g., Lysine) IsocyanicAcid_Urea->AminoAcid Carbamoylation MPO Myeloperoxidase (MPO) + H₂O₂ Thiocyanate->MPO IsocyanicAcid_MPO Isocyanic Acid IsocyanicAcid_MPO->AminoAcid Carbamoylation MPO->IsocyanicAcid_MPO CarbamoylatedAA Carbamoylated Amino Acid (e.g., Homocitrulline)

Figure 1: The two primary pathways of carbamoylation.

Biological Consequences of Carbamoylation

The addition of a carbamoyl group neutralizes the positive charge of amino groups, which can lead to significant alterations in protein structure and function.[4] Carbamoylated proteins can exhibit altered enzymatic activity, modified protein-protein interactions, and increased susceptibility to aggregation.[1] These molecular changes can manifest in various pathological conditions.

  • Cardiovascular Disease: Carbamoylation of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) is associated with atherosclerosis. Carbamylated LDL (cLDL) shows increased uptake by macrophages, contributing to foam cell formation.[3]

  • Chronic Kidney Disease (CKD): Elevated urea levels in CKD patients lead to widespread protein carbamoylation, which is linked to increased cardiovascular morbidity and mortality.[9][12] Homocitrulline is a recognized biomarker for monitoring protein carbamylation in CKD.[2]

  • Inflammation and Autoimmunity: The MPO-catalyzed pathway is prominent in inflammatory conditions. Carbamoylated proteins can be immunogenic, leading to the production of autoantibodies in diseases like rheumatoid arthritis.[10]

Analytical Methods for Carbamoylation

Several analytical techniques are employed to detect and quantify carbamoylated amino acids and proteins.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific carbamoylation sites on proteins and for measuring levels of carbamoylated amino acids like homocitrulline in biological fluids.[5][13]

Immunoassays

Enzyme-linked immunosorbent assays (ELISA) and Western blotting using antibodies specific for carbamylated epitopes, such as homocitrulline, are widely used for the detection and quantification of total carbamylated proteins.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the structural changes in proteins induced by carbamoylation and to identify the specific sites of modification.[14]

Experimental_Workflow start Biological Sample (Plasma, Tissue) protein_extraction Protein Extraction & Hydrolysis start->protein_extraction elisa_wb ELISA / Western Blot start->elisa_wb nmr NMR Spectroscopy start->nmr lc_msms LC-MS/MS Analysis protein_extraction->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis quant_results Quantitative Results (e.g., Homocitrulline levels) data_analysis->quant_results immuno_results Qualitative/Quantitative Detection elisa_wb->immuno_results structural_analysis Structural & Functional Analysis nmr->structural_analysis structural_results Structural Information structural_analysis->structural_results

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-2-ureido-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxy-2-ureido-butyric acid is a carbamoylated derivative of the amino acid L-threonine, positioning it at the intersection of amino acid metabolism and post-translational modifications.[1] Accurate and sensitive detection of this metabolite is crucial for researchers in drug development and various scientific fields to understand its physiological roles and potential as a biomarker. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, established methods for structurally similar polar metabolites, particularly hydroxy acids, provide a strong foundation for developing a robust analytical protocol.

This document outlines a recommended analytical approach using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity in complex biological matrices.[1] The provided protocols are based on established methodologies for related compounds and serve as a comprehensive guide for researchers to adapt and validate for the specific analysis of this compound.

Principle of the Method

The analytical method involves the extraction of this compound from a biological matrix, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The use of an isotopically labeled internal standard is recommended to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

Key Analytical Techniques

Several analytical techniques can be employed for the characterization and quantification of this compound:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex mixtures due to its high sensitivity, selectivity, and specificity.[1][2] The method combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC can be used for the separation and quantification of this compound.[1] Derivatization of the analyte may be necessary to introduce a chromophore or fluorophore for sensitive detection.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of hydroxy acids, although it typically requires derivatization to increase the volatility of the analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and confirmation of this compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to validate the presence of key functional groups within the molecule.[1]

Experimental Workflow

The overall experimental workflow for the analysis of this compound in a biological sample, such as plasma or urine, is depicted below.

Experimental Workflow sample Sample Collection (e.g., Plasma, Urine) prep Sample Preparation (Protein Precipitation, Derivatization if needed) sample->prep lcms LC-MS/MS Analysis (Chromatographic Separation & Mass Detection) prep->lcms data Data Acquisition & Processing lcms->data quant Quantification & Reporting data->quant

Caption: A generalized workflow for the analysis of this compound.

Sample Preparation Protocol (Plasma)

This protocol is a general guideline and may require optimization for specific applications.

1. Materials and Reagents:

  • Plasma samples

  • This compound analytical standard

  • Isotopically labeled this compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with an appropriate amount of the internal standard solution.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 incubate Incubate at -20°C vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: A detailed workflow for plasma sample preparation.

LC-MS/MS Protocol

The following are suggested starting conditions for the development of an LC-MS/MS method for this compound. Optimization will be necessary.

Liquid Chromatography Conditions:

ParameterSuggested Condition
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard.

Quantitative Data Summary (Hypothetical Example)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on data for similar analytes.[2][4]

ParameterExpected Performance
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) To be determined (expected in the low ng/mL range)
Intra-run Precision (CV%) < 15%
Inter-run Precision (CV%) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathway and Logical Relationships

The analysis of this compound is significant in the context of amino acid metabolism and post-translational modifications. The following diagram illustrates the logical relationship of its formation.

Metabolic Context threonine L-Threonine carbamoylation Carbamoylation (Non-enzymatic or Enzymatic) threonine->carbamoylation product This compound carbamoylation->product metabolism Amino Acid Metabolism product->metabolism ptm Post-Translational Modification Studies product->ptm

Caption: Metabolic context of this compound formation.

Conclusion

The analytical methods and protocols detailed in this document provide a robust starting point for the reliable quantification of this compound in biological matrices. The recommended LC-MS/MS approach offers the necessary sensitivity and selectivity for demanding research and development applications. Researchers should perform in-house validation of the chosen method to ensure it meets the specific requirements of their studies.

References

Application Note: Quantitative Analysis of 3-Hydroxy-2-ureido-butyric acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-hydroxy-2-ureido-butyric acid in human plasma. Due to the polar nature of this compound, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. Sample preparation is achieved through a straightforward protein precipitation procedure. The method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this metabolite in a biological matrix.

Introduction

This compound (MW: 162.14 g/mol ) is a polar metabolite whose characterization and quantification are of interest in various biomedical research areas.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a ureido group, presents a challenge for retention on traditional reversed-phase liquid chromatography columns. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust alternative for the analysis of such polar compounds.[3][4][5] This document provides a comprehensive protocol for the analysis of this compound in human plasma using a HILIC-based LC-MS/MS method.

Experimental Protocols

Sample Preparation

A simple protein precipitation is utilized for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., isotopically labeled this compound, if available, or a related labeled hydroxy acid)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge capable of >12,000 x g

  • Autosampler vials with inserts

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of chilled acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of binary gradients.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for optimal separation of polar metabolites.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%B
0.0595
1.0595
5.05050
5.1955
7.0955
7.1595
10.0595

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: -4500 V

  • Temperature: 500°C

  • Collision Gas: Nitrogen

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound161.1117.1100-15
Internal Standard--100-

(Note: The precursor ion for this compound is the [M-H]⁻ ion. The product ion is predicted based on the neutral loss of CO₂ (-44 Da). These values should be optimized empirically on the specific mass spectrometer being used.)

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical values for similar assays.[6]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)0.05 µg/mL
Upper Limit of Quantification (ULOQ)10 µg/mL
Intra-run Precision (%CV)<15%
Inter-run Precision (%CV)<15%
Accuracy (% bias)±15%
Recovery85-115%

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Analyte/IS Peak Area Ratio
0.050.012
0.10.025
0.50.120
1.00.245
2.50.610
5.01.230
10.02.450

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma add_is Add 10 µL Internal Standard plasma->add_is protein_precip Add 400 µL Chilled Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection hilic HILIC Separation injection->hilic esi ESI (Negative Mode) hilic->esi mrm MRM Detection esi->mrm integration Peak Integration mrm->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range cluster_matrix_effects Matrix Effects MethodValidation Method Validation Accuracy Accuracy MethodValidation->Accuracy IntraRun Intra-run Precision MethodValidation->IntraRun InterRun Inter-run Precision MethodValidation->InterRun Linearity Linearity MethodValidation->Linearity LLOQ LLOQ MethodValidation->LLOQ ULOQ ULOQ MethodValidation->ULOQ Recovery Recovery MethodValidation->Recovery Selectivity Selectivity MethodValidation->Selectivity

Caption: Key parameters for LC-MS/MS method validation.

References

Application Note: Quantitative Analysis of 3-Hydroxy-2-ureido-butyric acid in Biological Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxy-2-ureido-butyric acid is a metabolite of interest in various biomedical research areas. Its accurate quantification in biological samples such as plasma, urine, or cell culture media is crucial for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis. This application note outlines a comprehensive protocol for the extraction, derivatization, and quantitative analysis of this compound from biological matrices.

Principle

The method involves the extraction of this compound from the biological matrix, followed by a chemical derivatization step to increase its volatility. The derivatized analyte is then separated on a gas chromatographic column and detected by a mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Ethyl acetate, Methanol, Acetonitrile (HPLC or GC grade)

  • Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pyridine, Hydrochloric acid (HCl)

  • Internal Standard: A stable isotope-labeled version of this compound (if available) or a structurally similar compound.

  • Gases: Helium (carrier gas, 99.999% purity)

2. Sample Preparation (from Urine)

  • Thaw frozen urine samples to room temperature and vortex for 15 seconds.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean glass tube.

  • Add 10 µL of the internal standard solution.

  • Acidify the sample by adding 5 µL of 6N HCl.[1]

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 1 minute.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Repeat the extraction step once more and combine the organic layers.

  • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried extract, add 50 µL of MSTFA and 50 µL of pyridine.

  • Alternatively, for some organic acids, a reagent like Regisil RC-2 (BSTFA) can be used.[1] For samples with low expected analyte concentrations, 50 μL of the derivatizing agent is a common starting point.[1]

  • Cap the tube tightly and vortex for 10 seconds.

  • Incubate the reaction mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[2]

  • Cool the tube to room temperature.

  • Transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.

4. GC-MS Analysis

The following are typical starting parameters that should be optimized for the specific instrument and analyte.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

5. Data Analysis and Quantification

  • Full Scan Analysis: Initially, run the derivatized standard in full scan mode to identify the retention time and the characteristic mass fragments of the this compound derivative.

  • SIM Mode: For quantitative analysis, select at least three characteristic ions (a quantifier and two qualifiers) for the analyte and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound and a fixed concentration of the internal standard. Process these standards using the same extraction and derivatization procedure as the samples.

  • Quantification: Plot the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion against the concentration of the analyte. Perform a linear regression to obtain the calibration curve. The concentration of the analyte in the unknown samples can then be calculated from this curve.

Quantitative Data for Similar Analytes

The following tables summarize quantitative data from GC-MS analyses of other hydroxy acids, which can serve as a reference for expected performance.

Table 1: Performance Characteristics for GC-MS Analysis of Various Hydroxy Acids

AnalyteMatrixDerivatization ReagentLinearity RangeLOD (µg/L)LOQ (µg/L)Reference
3-Hydroxybutyric AcidChemical MixtureMethyl Esterification0.4 - 160.67 g/L--[3]
Various Hydroxy AcidsWinePFBBrup to 3 or 12 mg/L0.5 - 29-[2]
3,4-Dihydroxybutyric AcidSerumMSTFA-< 0.3 mg/L< 1 mg/L[4][5]
2,4-Dihydroxybutyric AcidSerumMSTFA-< 0.3 mg/L< 1 mg/L[4][5]

PFBBr: 2,3,4,5,6-pentafluorobenzyl bromide

Table 2: Endogenous Concentrations of Similar Analytes in Human Samples [4][5]

AnalyteSerum Concentration (mg/L)Urine Concentration (mg/L)
3,4-Dihydroxybutyric Acid< 0.13 - 2.591.88 - 122
2,4-Dihydroxybutyric Acid< 0.12 - 1.380.72 - 26.2

Visualizations

GCMS_Workflow Sample 1. Sample Collection (Urine, Plasma, etc.) Spike 2. Spiking (Internal Standard) Sample->Spike Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extraction Evaporation 4. Evaporation (Nitrogen Stream) Extraction->Evaporation Derivatization 5. Derivatization (MSTFA/BSTFA, Heat) Evaporation->Derivatization GCMS 6. GC-MS Analysis (Separation & Detection) Derivatization->GCMS Data 7. Data Processing (Integration & Quantification) GCMS->Data Report 8. Result Reporting Data->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for 3-Hydroxy-2-ureido-butyric acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-DL-threonine, is a carbamoylated derivative of the essential amino acid L-threonine.[1][2] Carbamoylation is a post-translational modification that can alter the structure and function of amino acids and proteins.[1] While specific research on the cellular effects of this compound is limited, its structural similarity to butyric acid and 3-hydroxybutyrate, along with its nature as a carbamoylated amino acid, suggests potential roles in regulating cell proliferation, apoptosis, and key signaling pathways.

Butyric acid, a short-chain fatty acid, is known to be a histone deacetylase (HDAC) inhibitor and can modulate signaling pathways such as NF-κB and AMP-activated protein kinase (AMPK), thereby influencing inflammation and cell metabolism. Carbamoylated amino acids have been shown to interfere with protein synthesis and other metabolic processes.[3][4] These application notes provide a summary of the current understanding and proposed protocols for investigating the biological activity of this compound in a cell culture setting.

Product Information

PropertyValueReference
IUPAC Name 2-(carbamoylamino)-3-hydroxybutanoic acid[2]
Synonyms N-carbamoyl-DL-threonine[2]
CAS Number 122331-32-2[5]
Molecular Formula C₅H₁₀N₂O₄[5]
Molecular Weight 162.14 g/mol [5]

Proposed Applications and Experimental Designs

Based on the known functions of structurally related compounds, the following areas of investigation are proposed for this compound.

Effects on Cell Viability and Proliferation

Butyric acid exhibits dose-dependent effects on cell proliferation, sometimes stimulating it at low concentrations and inhibiting it at higher concentrations.[6] It is hypothesized that this compound may have similar effects.

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Induction of Apoptosis

High concentrations of butyric acid are known to induce apoptosis in various cell lines.[8][9] The potential of this compound to induce programmed cell death can be investigated.

Experimental Protocol: Apoptosis Detection using Annexin V Staining

This protocol is based on standard Annexin V apoptosis detection methods.[10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability protocol. Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Investigation of Signaling Pathways

Butyric acid is a well-known HDAC inhibitor. The ureido group in this compound may influence its interaction with HDACs.

Experimental Protocol: In-Cell HDAC Activity Assay

This protocol is a general guideline for commercially available fluorescent or luminescent HDAC activity assay kits.[12][13][14][15][16]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Commercial HDAC Activity Assay Kit (follow manufacturer's instructions)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls as described previously.

  • Assay Reagent Addition: Follow the specific kit instructions for the addition of the cell-permeable HDAC substrate and developer reagent. This typically involves a simple "add-mix-read" protocol.

  • Incubation: Incubate the plate for the time specified in the kit protocol to allow for substrate deacetylation.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader. A decrease in signal compared to the untreated control indicates HDAC inhibition.

Butyric acid has been shown to suppress the NF-κB signaling pathway, which is a key regulator of inflammation.[9]

Experimental Protocol: Western Blot for NF-κB (p65) Translocation

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • LPS or TNF-α (as an NF-κB activator)

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with LPS or TNF-α for 30-60 minutes.

  • Fractionation: Isolate nuclear and cytoplasmic fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in treated cells compared to stimulated controls suggests inhibition of the NF-κB pathway.

The AMPK pathway is a central regulator of cellular energy homeostasis. Butyric acid has been reported to inactivate the AMPK pathway in certain contexts.[15][17]

Experimental Protocol: Western Blot for AMPK Activation

This protocol is based on standard western blotting procedures for AMPK.[18][19][20][21]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as described above.

    • Incubate the membrane with the anti-phospho-AMPKα antibody.

    • Detect the signal.

    • Strip the membrane and re-probe with the anti-total AMPKα antibody as a loading control.

  • Analysis: Determine the ratio of phosphorylated AMPKα to total AMPKα. A change in this ratio indicates modulation of the AMPK pathway.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability

Concentration (mM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 6.1100 ± 4.8
0.1102 ± 4.998 ± 5.595 ± 6.2
0.595 ± 6.385 ± 7.178 ± 5.9
1.080 ± 5.865 ± 6.850 ± 7.3
5.050 ± 7.130 ± 8.215 ± 4.5

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Hypothetical Effect of this compound on Apoptosis

Treatment% Early Apoptotic Cells% Late Apoptotic Cells% Viable Cells
Control2.5 ± 0.81.8 ± 0.595.7 ± 1.3
This compound (1 mM)15.2 ± 2.18.5 ± 1.576.3 ± 3.6
This compound (5 mM)35.8 ± 3.520.1 ± 2.844.1 ± 6.3

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V) cell_culture->apoptosis hdac HDAC Activity Assay cell_culture->hdac western Western Blot (NF-kB, AMPK) cell_culture->western compound_prep Prepare this compound dilutions compound_prep->viability compound_prep->apoptosis compound_prep->hdac compound_prep->western data_acq Data Acquisition (Plate Reader, Flow Cytometer, Imager) viability->data_acq apoptosis->data_acq hdac->data_acq western->data_acq quant Quantification and Statistical Analysis data_acq->quant Signaling_Pathways cluster_hdac HDAC Inhibition cluster_nfkb NF-κB Pathway cluster_ampk AMPK Pathway compound This compound HDAC HDACs compound->HDAC Potential Inhibition IKK IKK compound->IKK Potential Inhibition AMPK AMPK compound->AMPK Potential Modulation Histones Histones HDAC->Histones Deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocation Inflammation Inflammatory Gene Expression NFkB_nucleus->Inflammation Metabolism Cellular Metabolism AMPK->Metabolism

References

Commercial Suppliers and Research Applications of 3-Hydroxy-2-ureido-butyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-DL-threonine, is a carbamoylated derivative of the essential amino acid L-threonine.[1] Its structure, featuring both a hydroxyl and a ureido group, suggests potential for specific interactions with enzymes, which could modulate their activity and influence cellular pathways.[1] This document provides an overview of commercial suppliers for this compound and outlines potential research applications and generalized experimental protocols based on the current understanding of carbamoylated amino acids and related compounds.

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. The compound is typically supplied as a solid with the CAS number 122331-32-2 and a molecular weight of 162.14 g/mol .[1][2] Researchers should note that this compound is intended for research use only and not for human or veterinary use.[1]

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benchchem This compound122331-32-2C₅H₁₀N₂O₄162.14
Santa Cruz Biotechnology This compound122331-32-2C₅H₁₀N₂O₄162.14
Sinfoo Biotech This compound122331-32-2C₅H₁₀N₂O₄162.14
PubChem This compound, N-carbamoyl-dl-threonine122331-32-2C₅H₁₀N₂O₄162.14
ChemicalBook This compound122331-32-2C₅H₁₀N₂O₄162.14

Research Applications and Areas of Interest

While specific, detailed research applications for this compound are not extensively documented, its chemical nature as a carbamoylated amino acid places it at the intersection of amino acid metabolism and post-translational modifications.[1] Research into this class of compounds has been ongoing, particularly in the context of conditions like uremia where carbamoylation is a known phenomenon.[1]

Potential research applications include:

  • Enzyme Modulation: The ureido group may interact with the active sites of enzymes, potentially modulating their activity.[1]

  • Metabolic Studies: As a derivative of L-threonine, it could play a role in or interfere with amino acid metabolism. Carbamoylated amino acids have been shown to potentially interfere with protein synthesis and transamination reactions.[1]

  • Proteomics: The compound is marketed as a biochemical for proteomics research, suggesting its use as a standard or in studies of post-translational modifications.[2]

  • Drug Development: Compounds containing a ureido group have been explored for their resistance to enzymatic hydrolysis, a desirable characteristic in drug design.[1]

Experimental Protocols

General Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a basic framework. Specific concentrations, incubation times, and detection methods will need to be optimized for the particular enzyme and substrate being investigated.

1. Materials:

  • This compound
  • Target enzyme
  • Substrate for the target enzyme
  • Assay buffer (optimized for enzyme activity)
  • Detection reagent (e.g., colorimetric, fluorescent, or luminescent substrate)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare Reagents:
  • Dissolve this compound in a suitable solvent (e.g., DMSO or assay buffer) to create a stock solution.
  • Prepare serial dilutions of the stock solution to test a range of concentrations.
  • Prepare enzyme and substrate solutions in assay buffer at their optimal concentrations.
  • Assay Setup (in a 96-well plate):
  • Test wells: Add a fixed volume of enzyme solution and varying concentrations of this compound.
  • Control wells (no inhibitor): Add the same volume of enzyme solution and the corresponding solvent concentration without the inhibitor.
  • Blank wells (no enzyme): Add substrate and assay buffer to measure background signal.
  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
  • Incubation and Measurement: Incubate the plate at the optimal temperature for a specific time. Measure the signal (e.g., absorbance or fluorescence) at regular intervals or at a single endpoint using a microplate reader.
  • Data Analysis:
  • Subtract the background signal from all readings.
  • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.
  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizations

Logical Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound stock - Enzyme solution - Substrate solution assay_setup Set up 96-well plate: - Test wells (Enzyme + Inhibitor) - Control wells (Enzyme + Solvent) - Blank wells (Substrate only) prep_reagents->assay_setup pre_incubation Pre-incubate plate assay_setup->pre_incubation initiate_reaction Add substrate to all wells pre_incubation->initiate_reaction measure_signal Incubate and measure signal initiate_reaction->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Putative Signaling Pathway Modulation

Given that the ureido group can interact with enzymes, a hypothetical pathway can be proposed where this compound acts as a modulator of a kinase signaling cascade. This is a speculative diagram based on the general function of enzyme inhibitors.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to inhibitor This compound inhibitor->kinase2 Inhibits

Caption: Hypothetical modulation of a kinase pathway.

Conclusion

This compound is a commercially available compound for research with potential applications in studying enzyme modulation and metabolic pathways. While specific experimental data is limited, its structural similarity to other biologically active molecules suggests it could be a valuable tool for researchers in biochemistry and drug discovery. The provided protocols and diagrams offer a starting point for designing experiments to investigate the biological role of this compound. Further research is needed to fully elucidate its specific mechanisms of action and potential therapeutic applications.

References

Application Notes and Protocols: 3-Hydroxy-2-ureido-butyric acid as a Potential Biomarker in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-threonine, is a modified amino acid that has emerged as a potential biomarker for uremia, a condition characterized by the accumulation of toxins in the blood due to kidney failure.[1][2] In patients with end-stage renal disease, elevated levels of urea lead to a non-enzymatic process called carbamoylation, where isocyanic acid, a dissociation product of urea, reacts with the free amino groups of amino acids and proteins.[1][2][3][4] This modification of essential amino acids, such as threonine, can have significant pathological consequences, including interference with protein synthesis and contributing to the malnutrition often observed in uremic patients.[1][2] These application notes provide a summary of the current understanding of this compound as a biomarker and protocols for its potential analysis.

Pathophysiological Significance

In healthy individuals, the concentration of carbamoylated amino acids is negligible.[1] However, in patients with chronic kidney disease (CKD), particularly those with end-stage renal disease, the accumulation of urea creates a state that promotes the formation of this compound and other carbamoylated amino acids.[1][3] The presence of this modified amino acid in circulation is therefore indicative of a high uremic state. The "carbamoylation index," which is the ratio of the carbamoylated amino acid to its free form, serves as a quantitative measure of this pathological process.[1][2][4] Monitoring the levels of this compound could potentially offer insights into the severity of uremia and the effectiveness of dialysis.

Data Presentation

The following table summarizes the quantitative data on the carbamoylation of threonine in patients with end-stage renal disease, as reported in the literature.

AnalytePatient GroupSample TypeMean Blood Urea Nitrogen (BUN)Carbamoylation Index (CI) (C-AA/F-AA)Reference
N-carbamoyl-threonineEnd-Stage Renal Disease (n=6)Plasma61 mg/dl (range, 36-79 mg/dl)9[1]
Free ThreonineNormal (n=8)Plasma9-16 mg/dlNot Detected[1]

C-AA: Carbamoyl-amino acid; F-AA: Free-amino acid

Mandatory Visualizations

urea Urea (Elevated in Uremia) isocyanate Isocyanic Acid urea->isocyanate Spontaneous Dissociation huba This compound (N-carbamoyl-threonine) isocyanate->huba Carbamoylation threonine L-Threonine (Essential Amino Acid) threonine->huba protein_synthesis Protein Synthesis huba->protein_synthesis Interference impaired_function Impaired Protein Function & Malnutrition protein_synthesis->impaired_function

Caption: Formation of this compound in uremia.

sample Plasma Sample Collection (from CKD patient) preparation Sample Preparation (Protein Precipitation, Filtration) sample->preparation hplc Reverse-Phase HPLC preparation->hplc detection UV or Mass Spectrometry Detection hplc->detection quantification Quantification (Comparison to Standards) detection->quantification

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method based on the literature for the analysis of carbamoylated amino acids.[1] Researchers should optimize the parameters for their specific instrumentation and standards.

1. Materials and Reagents:

  • This compound standard (or N-carbamoyl-threonine)
  • L-Threonine standard
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • Methanol
  • Ultrapure water
  • Plasma samples from patients and healthy controls
  • 0.22 µm syringe filters

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
  • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Carefully collect the supernatant.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 40% B
  • 25-30 min: 40% to 95% B
  • 30-35 min: 95% B
  • 35-40 min: 95% to 5% B
  • 40-45 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30°C
  • Detection: UV at 210 nm or Mass Spectrometry (for higher specificity and sensitivity)

4. Quantification:

  • Prepare a standard curve of this compound and L-Threonine in a concentration range relevant to expected physiological and pathological levels.
  • Inject the prepared standards and samples onto the HPLC system.
  • Identify the peaks corresponding to this compound and L-Threonine based on their retention times compared to the standards.
  • Quantify the concentration of each analyte in the plasma samples by integrating the peak areas and comparing them to the standard curve.
  • Calculate the Carbamoylation Index (CI) for threonine by dividing the concentration of this compound by the concentration of L-Threonine.

Discussion and Future Perspectives

The measurement of this compound presents a promising avenue for research into the pathophysiology of uremia and the management of patients with chronic kidney disease. While the link between elevated urea and the formation of this modified amino acid is established, further research is needed to validate its clinical utility as a routine biomarker. Future studies should focus on:

  • Developing and validating a standardized, high-throughput assay for the quantification of this compound in clinical laboratories.

  • Conducting large-scale clinical studies to establish reference ranges in different stages of CKD and to correlate its levels with clinical outcomes and the efficacy of dialysis.

  • Investigating the specific downstream cellular and physiological effects of this compound to better understand its role in the uremic syndrome.

The exploration of this compound as a biomarker may lead to improved patient monitoring and a deeper understanding of the molecular consequences of uremia, potentially opening new avenues for therapeutic intervention.

References

Application Notes and Protocols for 3-Hydroxy-2-ureido-butyric acid in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-threonine, is a carbamoylated amino acid derived from L-threonine.[1] Carbamoylation is a post-translational modification that can alter the structure and function of proteins and other molecules.[1] This metabolite is of growing interest in the field of metabolomics due to its role as a precursor in the biosynthesis of threonylcarbamoyladenosine (t6A), a universally conserved modification found in transfer RNA (tRNA). The t6A modification is crucial for accurate and efficient protein synthesis.

These application notes provide a comprehensive overview of the methodologies for the study of this compound in a metabolomics context. Included are detailed protocols for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as information on its metabolic pathway.

Biological Significance

This compound is a key intermediate in the biosynthesis of t6A, which is found at position 37 of the anticodon loop of many tRNAs. This modification is essential for maintaining translational fidelity and efficiency. The biosynthesis of t6A involves the enzymatic conversion of L-threonine, bicarbonate, and ATP to form an activated N-carbamoyl-threonine intermediate.[2] Understanding the flux through this pathway and the concentration of its intermediates, such as this compound, can provide insights into the regulation of protein synthesis and cellular metabolism.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in various biological matrices. These values are for illustrative purposes and are based on typical concentration ranges observed for other amino acid metabolites. Actual concentrations may vary depending on the specific biological condition and the analytical method employed.

Biological MatrixConcentration Range (µM)Method of AnalysisReference
Human Plasma0.5 - 5.0LC-MS/MSHypothetical data
Human Urine1.0 - 10.0LC-MS/MSHypothetical data
Cell Culture Media0.1 - 2.0LC-MS/MSHypothetical data
Tissue Homogenate0.2 - 3.0LC-MS/MSHypothetical data

Experimental Protocols

Sample Preparation from Human Plasma

This protocol describes the extraction of this compound from human plasma for LC-MS/MS analysis.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Internal Standard (IS) solution (e.g., ¹³C₅,¹⁵N₂-3-Hydroxy-2-ureido-butyric acid, if available, or a structurally similar compound like N-carbamoyl-valine) in water

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 15,000 x g and 4°C

  • Pipettes and tips

  • Vial inserts and autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the Internal Standard solution to the plasma and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to the plasma-IS mixture.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

  • Vortex for 30 seconds to ensure the pellet is fully dissolved.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for retaining this polar analyte. Alternatively, a reversed-phase C18 column can be used with an appropriate ion-pairing agent in the mobile phase.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 95
    5.0 50
    5.1 5
    7.0 5
    7.1 95

    | 10.0 | 95 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 163.07 118.05 (Loss of NH₂-C=O) 15
    This compound 163.07 74.06 (Further fragmentation) 25

    | Internal Standard (e.g., ¹³C₅,¹⁵N₂-labeled) | 170.08 | 123.06 | 15 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument being used by infusing a standard solution of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Sample for Analysis centrifuge2->final_sample lcms LC-MS/MS System final_sample->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration quant Quantification integration->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

Metabolic Pathway

metabolic_pathway cluster_pathway Biosynthesis of t6A threonine L-Threonine enzyme TsaC/Sua5 family enzymes threonine->enzyme bicarbonate Bicarbonate (HCO3-) bicarbonate->enzyme atp ATP atp->enzyme hub This compound (N-carbamoyl-threonine) t6a Threonylcarbamoyl- adenosine (t6A) on tRNA hub->t6a tRNA modification enzymes enzyme->hub

Caption: Role of this compound in the t6A biosynthesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Hydroxy-2-ureido-butyric acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Hydroxy-2-ureido-butyric acid. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to enhance synthesis yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Frequently Asked Questions

QuestionAnswer
What is the primary method for synthesizing this compound? The principal method involves the chemical condensation of L-Threonine with urea in an aqueous medium under controlled thermal conditions.[1] The reaction forms a stable ureido linkage through the nucleophilic attack of the amino group of L-Threonine on the carbonyl group of urea.
What is the active carbamoylating agent in the reaction with urea? In aqueous solutions, urea can decompose to form isocyanic acid (HNCO) and ammonia.[2] Isocyanic acid is the reactive electrophile that carbamoylates the primary amino group of L-Threonine.
Why is temperature control crucial for this synthesis? Temperature is a critical parameter. The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) to facilitate the decomposition of urea and the subsequent condensation reaction. However, excessive heat can lead to the formation of byproducts from urea decomposition, such as biuret and cyanuric acid, and potentially degrade the desired product.
What are the common byproducts in this synthesis? Besides unreacted starting materials, byproducts can arise from the self-condensation of urea and isocyanic acid, forming biuret, triuret, and cyanuric acid.[2] Degradation of L-threonine under harsh conditions is also a possibility.
How can I monitor the progress of the reaction? The reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to track the consumption of L-Threonine and the formation of this compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Degradation of the product.- Increase the reaction time. - Optimize the temperature within the recommended range (e.g., 70-80°C). - Use a molar excess of urea to drive the reaction to completion. - Avoid excessively high temperatures or prolonged reaction times.
Presence of Multiple Impurities in the Final Product - Formation of urea-derived byproducts (biuret, cyanuric acid). - Degradation of L-Threonine.- Maintain the reaction temperature below the point of significant urea side-product formation. - Purify the crude product using techniques like recrystallization or column chromatography.
Difficulty in Isolating the Product - High solubility of the product in the reaction mixture. - Presence of a large excess of unreacted urea.- Concentrate the reaction mixture by rotary evaporation before initiating crystallization. - Cool the concentrated solution to a low temperature (e.g., 4°C) to induce precipitation. - Perform a preliminary purification step to remove the bulk of unreacted urea.
Inconsistent Results Between Batches - Variations in reaction parameters (temperature, time, reactant purity). - Inconsistent work-up and purification procedures.- Strictly control all reaction parameters. - Use reagents of consistent quality. - Standardize the purification protocol.

Experimental Protocols and Data

This section provides a detailed experimental protocol for the synthesis of this compound and presents quantitative data to guide optimization efforts.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis. Researchers should optimize the parameters based on their specific experimental setup and desired outcomes.

Materials:

  • L-Threonine

  • Urea

  • Deionized Water

  • Activated Carbon

  • Hydrochloric Acid (HCl) for pH adjustment (optional)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-Threonine in deionized water.

  • Addition of Urea: Add a molar excess of urea to the L-Threonine solution. A common starting point is a 2:1 to 5:1 molar ratio of urea to L-Threonine.

  • Reaction: Heat the reaction mixture to a controlled temperature, typically between 70°C and 80°C, with continuous stirring. The reaction is generally allowed to proceed for 4 to 6 hours.

  • Decolorization: After the reaction is complete, cool the mixture and add a small amount of activated carbon to remove colored impurities. Stir for a short period.

  • Filtration: Filter the hot solution through a celite bed or filter paper to remove the activated carbon and any other solid impurities.

  • Concentration: Concentrate the filtrate using a rotary evaporator until the volume is significantly reduced. This will increase the concentration of the product and facilitate crystallization.

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator (e.g., at 4°C) to induce crystallization of the product.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Quantitative Data for Optimization

The following tables summarize the impact of key reaction parameters on the yield of this compound. These are representative data, and optimal conditions may vary.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (hours)Molar Ratio (Urea:L-Threonine)Yield (%)Observations
6063:1ModerateSlower reaction rate.
7053:1GoodGood balance between reaction rate and minimal byproduct formation.
8043:1HighFaster reaction, potential for increased byproduct formation.
9043:1Moderate-HighIncreased risk of urea decomposition and product degradation.

Table 2: Effect of Molar Ratio on Reaction Yield

Molar Ratio (Urea:L-Threonine)Temperature (°C)Reaction Time (hours)Yield (%)Observations
1:1755LowIncomplete conversion of L-Threonine.
2:1755ModerateImproved conversion.
3:1755GoodEffective for driving the reaction towards completion.
5:1755Good-HighFurther increase in yield may be marginal and complicates purification.

Visualizations

The following diagrams illustrate the key chemical pathway and a general experimental workflow for the synthesis and optimization of this compound.

Synthesis_Pathway Threonine L-Threonine Product This compound Threonine->Product Urea Urea Isocyanic_Acid Isocyanic Acid (HNCO) Urea->Isocyanic_Acid Heat (Δ) Ammonia Ammonia Urea->Ammonia Heat (Δ) Isocyanic_Acid->Product + Byproducts Byproducts (Biuret, Cyanuric Acid) Isocyanic_Acid->Byproducts Self-reaction

Caption: Chemical pathway for the synthesis of this compound.

Experimental_Workflow Start Start: Define Synthesis Goals Reaction_Setup Reaction Setup: - L-Threonine - Urea - Water Start->Reaction_Setup Heating Controlled Heating (e.g., 70-80°C) Reaction_Setup->Heating Monitoring Reaction Monitoring (e.g., HPLC) Heating->Monitoring Workup Work-up: - Decolorization - Filtration Monitoring->Workup Purification Purification: - Concentration - Crystallization Workup->Purification Analysis Product Analysis: - Yield Calculation - Purity Assessment (HPLC, NMR) Purification->Analysis Optimization Optimization Loop: Adjust Parameters (Temp, Ratio, Time) Analysis->Optimization Optimization->Reaction_Setup Iterate End End: Optimized Protocol Optimization->End Finalize

Caption: General experimental workflow for synthesis and optimization.

References

Technical Support Center: Quantification of 3-Hydroxy-2-ureido-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-hydroxy-2-ureido-butyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as N-carbamoyl-threonine, is a carbamoylated derivative of the essential amino acid L-threonine.[1][2] It is formed when the amino group of threonine reacts with isocyanic acid, a dissociation product of urea.[1] This modification can occur non-enzymatically, particularly in conditions of high urea concentration such as uremia.[1]

Q2: What are the key challenges in quantifying this compound?

The primary challenges in the accurate quantification of this compound by liquid chromatography-mass spectrometry (LC-MS) include:

  • Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as the target analyte can co-elute and interfere with quantification.

  • Isomeric Interference: Isomers of this compound may have similar fragmentation patterns and chromatographic behavior, making them difficult to distinguish.

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results.

  • Analyte Stability: The stability of this compound during sample collection, storage, and preparation is crucial for reliable quantification.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common interferences in the quantification of this compound.

Issue 1: Inaccurate or Inconsistent Quantification Results

If you are observing high variability or unexpected concentrations of this compound, consider the following potential causes and solutions.

Potential Cause 1: Isobaric or Isomeric Interference

Several endogenous metabolites have molecular weights close to or identical to that of this compound (exact mass: 162.0641 g/mol ), which can lead to analytical interference.

Table 1: Potential Isobaric and Isomeric Interferences

Compound NameMolecular FormulaExact Monoisotopic Mass (Da)Potential for Interference
This compound C5H10N2O4 162.0641 Target Analyte
3-Hydroxy-2-methylbutyric acidC5H10O3118.0629Different nominal mass, but fragments could potentially interfere.
3-Hydroxyisobutyric acidC4H8O3104.0473Different nominal mass, but a common metabolite that could be present at high concentrations.
Other N-carbamoyl amino acidsVariableVariableCan undergo in-source fragmentation to produce common fragments.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry: Employ a high-resolution mass spectrometer to differentiate between the target analyte and isobaric interferences based on their exact mass.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from its isomers and other interfering compounds. Consider using a longer column, a different stationary phase (e.g., HILIC for polar compounds), or modifying the mobile phase gradient.

  • Tandem Mass Spectrometry (MS/MS): Utilize MS/MS with carefully selected precursor and product ion transitions to enhance specificity. Monitor multiple transitions to confirm the identity of the analyte peak.

Potential Cause 2: Matrix Effects

The sample matrix can significantly impact the ionization efficiency of the analyte.

Troubleshooting Steps:

  • Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C₅, ¹⁵N₂-3-hydroxy-2-ureido-butyric acid). This standard will co-elute with the analyte and experience similar matrix effects.

  • Sample Preparation: Optimize your sample preparation protocol to remove interfering matrix components. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

  • Standard Addition: If an isotope-labeled standard is not available, the method of standard addition can be used to assess and correct for matrix effects in a specific sample.

Logical Workflow for Troubleshooting Interference

Interference_Troubleshooting cluster_matrix Matrix Effect Mitigation start Inaccurate/Inconsistent Results check_mass Check for Isobaric Interference (High-Resolution MS) start->check_mass check_chrom Optimize Chromatographic Separation check_mass->check_chrom Isobaric compounds present check_matrix Evaluate Matrix Effects check_mass->check_matrix No isobaric compounds check_msms Optimize MS/MS Transitions check_chrom->check_msms check_msms->check_matrix use_is Use Stable Isotope-Labeled Internal Standard check_matrix->use_is Matrix effects observed resolution Accurate Quantification Achieved check_matrix->resolution No significant matrix effects use_is->resolution optimize_sp Optimize Sample Preparation optimize_sp->check_matrix std_add Perform Standard Addition std_add->resolution

Caption: Troubleshooting workflow for interference in this compound quantification.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Polar Metabolite Analysis

This protocol is a general guideline for the extraction of polar metabolites, including this compound, from plasma or serum.

Materials:

  • Plasma or serum samples

  • Ice-cold methanol

  • Ice-cold water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • For every 50 µL of plasma/serum, add 200 µL of ice-cold methanol.

  • If using a stable isotope-labeled internal standard, spike it into the methanol.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Generic LC-MS/MS Method

This is a starting point for developing a specific LC-MS/MS method for this compound.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice. For highly polar analytes, a HILIC column may provide better retention.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the carboxylic acid group.

  • Precursor Ion (m/z): 161.056 (for [M-H]⁻)

  • Product Ions: Specific product ions need to be determined by infusing a standard of this compound. A potential fragment could arise from the loss of the ureido group or water. Based on the fragmentation of N6-Threonylcarbamoyladenosine, a fragment with an m/z around 162 in positive mode is observed, suggesting the carbamoyl-threonine moiety is stable.[3] Further fragmentation in negative mode would need experimental verification.

  • Collision Energy: Optimize for the specific instrument and desired fragmentation.

Signaling and Metabolic Pathways

Metabolic Pathway of this compound Formation

This compound is primarily formed through the non-enzymatic carbamoylation of threonine, especially when urea levels are elevated. It can be metabolized back to threonine through the action of N-carbamoyl-L-amino-acid hydrolase.

Metabolic_Pathway Urea Urea Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Spontaneous dissociation Threonine L-Threonine Target This compound Threonine->Target + Isocyanic Acid (Carbamoylation) Target->Threonine Hydrolysis Enzyme N-carbamoyl-L-amino-acid hydrolase Enzyme->Target

Caption: Formation and breakdown of this compound.

References

Stability issues of 3-Hydroxy-2-ureido-butyric acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxy-2-ureido-butyric acid in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily pH, temperature, and exposure to light. The ureido and hydroxyl functional groups in the molecule are susceptible to chemical degradation under certain conditions.

Q2: What is the most likely degradation pathway for this compound in aqueous solutions?

A2: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the ureido group.[1] This reaction would yield 3-hydroxy-2-amino-butyric acid (a threonine derivative) and carbamate, which can further decompose into ammonia and carbon dioxide.[1]

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of your solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the quantification of the parent compound and the detection of potential degradation products over time.

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To maximize stability, it is recommended to store solutions of this compound at low temperatures (2-8°C) and protected from light. The optimal pH for storage should be determined experimentally, but starting with a neutral pH (around 7.0) is a reasonable approach. For long-term storage, freezing the solution at -20°C or -80°C may be considered, although freeze-thaw stability should be assessed.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Concentration Over Time
  • Possible Cause 1: pH-mediated Hydrolysis. The ureido group of this compound is susceptible to hydrolysis, which can be accelerated at acidic or alkaline pH.

    • Troubleshooting Steps:

      • pH profiling: Conduct a stability study by preparing the solution in a range of buffers with different pH values (e.g., pH 4, 7, 9).

      • Analysis: Analyze the samples at various time points using a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound.

      • Action: Identify the pH at which the compound is most stable and use that buffer system for future experiments.

  • Possible Cause 2: Thermal Degradation. Elevated temperatures can increase the rate of chemical degradation.

    • Troubleshooting Steps:

      • Temperature Stress Study: Incubate solutions of the compound at different temperatures (e.g., room temperature, 37°C, 50°C) alongside a control sample stored at a recommended low temperature (e.g., 4°C).

      • Analysis: Monitor the concentration of the compound over time.

      • Action: Based on the results, determine the appropriate storage and handling temperatures for your experiments. Avoid prolonged exposure to elevated temperatures.

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Possible Cause: Formation of Degradation Products. The appearance of new peaks in your HPLC or LC-MS/MS chromatogram likely indicates the formation of degradation products.

    • Troubleshooting Steps:

      • Peak Identification: If using LC-MS/MS, analyze the mass-to-charge ratio (m/z) of the new peaks to tentatively identify the degradation products. A likely degradation product is 3-hydroxy-2-amino-butyric acid.

      • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study by intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidative stress). Analyze the resulting solutions to see if the unknown peaks match those generated under forced degradation.

      • Method Adjustment: Adjust your chromatographic method to ensure proper separation and quantification of both the parent compound and its major degradants.

Data Presentation

Table 1: Example Stability Study of this compound at Different pH and Temperatures

Time PointpHTemperature (°C)Concentration (µg/mL)% RemainingDegradation Products Detected
04.025100.2100.0None
24h4.02585.184.9Peak A
07.02599.8100.0None
24h7.02598.598.7None
09.025100.5100.0None
24h9.02570.370.0Peak A, Peak B
07.04100.1100.0None
24h7.0499.999.8None

This is a template table. Users should replace the example data with their own experimental findings.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-25 min: 95% to 5% B

    • 25-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 206 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the desired solvent (e.g., water, buffer) to prepare a stock solution.

    • Prepare working solutions by diluting the stock solution with the mobile phase or the same solvent used for the stock.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard method by creating a calibration curve with known concentrations of this compound.

Mandatory Visualization

degradation_pathway parent This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis degradant 3-Hydroxy-2-amino-butyric acid hydrolysis->degradant carbamate Carbamate hydrolysis->carbamate byproducts Ammonia + Carbon Dioxide carbamate->byproducts

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare solutions of This compound in different buffers (pH) and at different temperatures. incubate Incubate samples for pre-determined time points (e.g., 0, 24, 48, 72 hours). prep->incubate analyze Analyze samples using a validated HPLC or LC-MS/MS method. incubate->analyze evaluate Quantify the remaining parent compound and identify any degradation products. analyze->evaluate

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Enhanced Detection of 3-Hydroxy-2-ureido-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 3-Hydroxy-2-ureido-butyric acid in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: this compound is a small, polar molecule, which presents several analytical challenges. These include poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, low ionization efficiency in mass spectrometry (MS), and potential instability during sample preparation. Overcoming these challenges is crucial for achieving high detection sensitivity.

Q2: What is the most sensitive method for detecting this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of this compound.[1][2][3] To further enhance sensitivity, chemical derivatization prior to LC-MS/MS analysis is highly recommended.[4][5]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A3: The molecular weight of this compound is 162.14 g/mol .[6][7] In positive ion mode electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 163.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at an m/z of approximately 161.1. Adducts with sodium [M+Na]⁺ or other ions may also be observed.[8]

Q4: Can I analyze this compound without derivatization?

A4: Yes, direct analysis is possible using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry.[2] HILIC columns are designed to retain and separate polar compounds.[2] However, for achieving the lowest limits of detection, derivatization is generally the superior approach as it can significantly improve chromatographic retention and ionization efficiency.[5][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step
Poor Ionization Efficiency 1. Switch Ionization Mode: Analyze in both positive and negative ion modes to determine which provides a better signal for the native compound. For small molecules with hydroxyl groups, negative mode ESI can be effective.[8] 2. Optimize Source Parameters: Adjust spray voltage, gas flows (nebulizer and drying gas), and source temperature to optimize the ionization process.[10] 3. Mobile Phase Additives: Add modifiers to the mobile phase to enhance ionization. For positive mode, 0.1% formic acid is common. For negative mode, a small amount of ammonium hydroxide or a volatile buffer like ammonium acetate can be beneficial.[2][8] 4. Chemical Derivatization: Introduce a permanently charged or easily ionizable tag to the molecule. This is the most effective way to significantly boost signal intensity.[5][11]
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Column Choice: Use a HILIC column for underivatized analysis. For derivatized, more hydrophobic analytes, a standard C18 column is appropriate.[2] 2. Mobile Phase Mismatch: Ensure the injection solvent is compatible with the initial mobile phase. A stronger injection solvent can cause peak distortion. 3. pH of Mobile Phase: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For carboxylic acids, a lower pH (e.g., with formic acid) is often used.
Matrix Effects (Ion Suppression or Enhancement) 1. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[9] 2. Chromatographic Separation: Optimize the LC gradient to separate the analyte from co-eluting matrix components. 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and improving quantitative accuracy.
Inconsistent Retention Times
Potential Cause Troubleshooting Step
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially with HILIC columns.
Mobile Phase Composition Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation.
Column Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for Enhanced Sensitivity

This protocol describes a chemical derivatization method to improve the detection of this compound by LC-MS/MS. The derivatization targets the carboxylic acid and hydroxyl groups to enhance hydrophobicity and ionization efficiency.

Materials:

  • This compound standard

  • Biological sample (e.g., plasma, urine)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Derivatization reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

  • Borate buffer (pH 8.8)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Procedure:

  • Sample Pre-treatment:

    • For plasma/serum: Perform protein precipitation by adding 3 volumes of ice-cold ACN to 1 volume of sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant.

    • For urine: Thaw and centrifuge to remove particulates. Dilute the sample 1:10 with water.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the pre-treated sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte fraction.

    • Dry the eluate under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract or standard in 20 µL of borate buffer (pH 8.8).

    • Add 20 µL of the AQC derivatizing reagent solution (prepared according to the manufacturer's instructions).

    • Vortex briefly and incubate at 55°C for 10 minutes.[12]

    • The reaction attaches a hydrophobic, easily ionizable quinoline group to the primary amine of the ureido group and potentially the hydroxyl group.

  • Final Sample Preparation:

    • Add an appropriate volume of 0.1% formic acid in water to the reaction mixture to stop the reaction and prepare for injection.

    • Transfer to an autosampler vial.

Protocol 2: LC-MS/MS Analysis of Derivatized this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z of the derivatized [M+H]⁺

    • Product Ion (Q3): A characteristic fragment ion (e.g., m/z 171 for AQC derivatives)[12]

    • Collision energy and other MRM parameters should be optimized by infusing a derivatized standard.

Quantitative Data Summary

The following tables provide examples of performance data that can be achieved for similar small polar molecules using derivatization and LC-MS/MS. These values can serve as a benchmark for method development for this compound.

Table 1: Performance of LC-MS/MS for Related Hydroxybutyric Acids

AnalyteDerivatization ReagentLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
3-hydroxybutyric acidNone0.017 µg/mL0.045 µg/mL>0.99[6]
Salivary Hydroxybutyrates2-pyridylmethyl (2PM) ester<1 pg on-columnNot specifiedNot specified[1]
Trihydroxybutyl mercapturic acidNoneNot specified1 ng/mL>0.99[13]

Table 2: Comparison of Derivatization Reagents for Carboxylic and Hydroxyl Groups

Derivatization ReagentTarget Functional Group(s)Typical Improvement in SensitivityKey Advantages
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Amines, Hydroxyls1 to 5 orders of magnitudeHigh-throughput, enhances hydrophobicity and ionization.
Dansyl Chloride Amines, Phenols, HydroxylsSignificantWell-established, provides fluorescent tag.
3-Nitrophenylhydrazine (3-NPH) Carboxylic acidsSignificantStable derivatives, good for short-chain fatty acids.
2-picolylamine Carboxylic acids>1000-foldIntroduces a basic moiety for enhanced ESI+ signal.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Pre-treatment Pre-treatment (Protein Precipitation/Dilution) Sample->Pre-treatment SPE Solid-Phase Extraction (Optional Clean-up) Pre-treatment->SPE Derivatization Chemical Derivatization (e.g., AQC) SPE->Derivatization LC_MS LC-MS/MS Analysis (RPLC-ESI+-MRM) Derivatization->LC_MS Data_Processing Data Processing (Quantification) LC_MS->Data_Processing

Caption: Workflow for enhancing detection of this compound.

Putative Metabolic Pathway

This compound is a carbamoylated derivative of threonine. Its metabolism is likely linked to threonine catabolism and the urea cycle.

metabolic_pathway Threonine L-Threonine Target This compound Threonine->Target Carbamoylation Carbamoyl_P Carbamoyl Phosphate (from Urea Cycle) Carbamoyl_P->Target Hydrolysis_Product 3-Hydroxy-2-amino-butyric acid Target->Hydrolysis_Product Hydrolysis (Amidohydrolase?) Threonine_Catabolism Threonine Catabolism Hydrolysis_Product->Threonine_Catabolism Urea Urea Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Dissociation Isocyanic_Acid->Threonine Non-enzymatic Carbamoylation

Caption: Putative metabolic context of this compound.

References

Refinement of extraction protocols for 3-Hydroxy-2-ureido-butyric acid from tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of extraction protocols for 3-Hydroxy-2-ureido-butyric acid from tissues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and analysis of this compound from tissue samples.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete cell lysis and tissue disruption.- Ensure the tissue is thoroughly homogenized. Consider using mechanical disruption (e.g., bead beating, sonication) in addition to lysis buffers.[1] - Optimize the lysis buffer composition. The addition of mild detergents or increasing the ionic strength may improve cell membrane disruption.
Inefficient protein precipitation.- Use a cold organic solvent like acetonitrile or methanol for protein precipitation. Ensure a sufficient volume of solvent is used (e.g., a 3:1 or 4:1 ratio of solvent to sample homogenate). - Optimize the incubation time and temperature for precipitation. Incubation at -20°C for at least 1 hour is a good starting point.
Analyte degradation.- this compound is a carbamoylated amino acid.[2] Carbamoyl groups can be sensitive to pH extremes. Maintain a neutral pH (around 7.0) during the initial extraction steps. - Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation.
High Signal Variability between Replicates Inconsistent sample homogenization.- Ensure that the homogenization procedure is standardized for all samples in terms of time, speed, and equipment settings. - For larger tissue samples, consider cryo-grinding to a fine powder before aliquoting for extraction to ensure homogeneity.
Inconsistent protein precipitation and removal.- Ensure precise and consistent pipetting of the organic solvent for protein precipitation. - After centrifugation to pellet the precipitated protein, carefully collect the supernatant without disturbing the pellet.
Matrix effects in mass spectrometry analysis.[1]- Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction. A mixed-mode or reversed-phase SPE cartridge could be effective. - Optimize the chromatographic separation to better resolve the analyte from interfering matrix components.[3]
Poor Peak Shape in Chromatography Suboptimal mobile phase composition.- Adjust the pH of the mobile phase. For a carboxylic acid-containing compound, a lower pH (e.g., using 0.1% formic acid) can improve peak shape by keeping the analyte in its protonated form.[3] - Optimize the organic solvent gradient to ensure proper elution and peak focusing.
Column overload.- Dilute the sample extract before injection. - Consider using a column with a higher loading capacity.
Presence of Interfering Peaks Co-extraction of structurally similar compounds.- Enhance the selectivity of the extraction by using a more specific solvent system. - Employ a more effective cleanup method, such as a targeted SPE protocol.
Contamination from reagents or labware.- Use high-purity solvents and reagents (e.g., LC-MS grade).[1] - Ensure all tubes and pipette tips are clean and free of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for extracting this compound from tissues?

A1: A common starting point for small, polar molecules like this compound from tissue is a protein precipitation extraction using a cold organic solvent. A general workflow is as follows:

  • Homogenization: Homogenize a known weight of frozen tissue in a cold buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: Add a 3-4 fold excess of cold acetonitrile or methanol to the tissue homogenate.

  • Incubation: Vortex the mixture and incubate at -20°C for at least 60 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the analyte to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method, typically the initial mobile phase of your chromatography.

Q2: How can I improve the purity of my extract before LC-MS/MS analysis?

A2: To improve extract purity, consider incorporating a solid-phase extraction (SPE) step after protein precipitation. For a polar compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange SPE cartridge could be effective. The general steps involve conditioning the cartridge, loading the sample, washing away impurities, and then eluting the analyte of interest.

Q3: What type of analytical column is best suited for the quantification of this compound?

A3: For the analysis of polar compounds like this compound, a hydrophilic interaction liquid chromatography (HILIC) column is often a good choice. Alternatively, a reversed-phase C18 column with an aqueous mobile phase containing an ion-pairing agent or at a low pH can also provide good retention and separation.[3]

Q4: Are there any known stability issues with this compound during extraction and storage?

A4: As a carbamoylated amino acid, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.[2] It is advisable to maintain the pH of the extraction and storage solutions close to neutral. For long-term storage, it is recommended to keep the extracts at -80°C.

Q5: What internal standard is recommended for the quantitative analysis of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ²H-labeled this compound.[2] If this is not available, a structurally similar compound that is not endogenously present in the sample and has similar extraction and ionization properties can be used.

Experimental Workflow and Data Analysis Pathway

The following diagrams illustrate a typical experimental workflow for the extraction and analysis of this compound from tissues and a logical pathway for troubleshooting common issues.

experimental_workflow cluster_extraction Tissue Extraction cluster_cleanup Sample Cleanup & Preparation cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization in Buffer tissue_sample->homogenization protein_precipitation Protein Precipitation (Cold Acetonitrile/Methanol) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying supernatant_collection->drying spe Optional: Solid-Phase Extraction (SPE) supernatant_collection->spe Optional reconstitution Reconstitution drying->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis spe->drying data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: A generalized experimental workflow for the extraction and analysis of this compound from tissue samples.

troubleshooting_pathway cluster_recovery Low Recovery Issues cluster_variability High Variability Issues cluster_chromatography Chromatography Issues start Poor Analytical Result check_homogenization Review Homogenization Protocol start->check_homogenization Low Signal standardize_pipetting Standardize Pipetting start->standardize_pipetting Inconsistent Results optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase Poor Peak Shape check_precipitation Optimize Protein Precipitation check_homogenization->check_precipitation check_ph Verify pH of Buffers check_precipitation->check_ph improve_supernatant_transfer Improve Supernatant Transfer standardize_pipetting->improve_supernatant_transfer evaluate_matrix_effects Evaluate Matrix Effects improve_supernatant_transfer->evaluate_matrix_effects check_for_overload Check for Column Overload optimize_mobile_phase->check_for_overload

Caption: A logical troubleshooting pathway for addressing common issues encountered during the analysis of this compound.

References

Technical Support Center: Quantification of 3-Hydroxy-2-ureido-butyric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-Hydroxy-2-ureido-butyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with your calibration curve and overall quantification of this compound.

FAQ 1: Why is my calibration curve for this compound showing poor linearity (r² < 0.99)?

Poor linearity in your calibration curve can stem from several factors, from sample preparation to data analysis. Below is a troubleshooting guide to address this issue.

Troubleshooting Poor Linearity

Potential Cause Recommended Action Expected Outcome
Inappropriate Calibration Range The selected concentration range may not be appropriate for the detector's response. Prepare a wider range of calibration standards (e.g., from 0.1 ng/mL to 1000 ng/mL) to determine the linear dynamic range of your method.Identification of a linear range of concentrations, improving the correlation coefficient (r²) of your calibration curve.
Sample Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.Dilute your upper calibration standards and re-inject. Observe if linearity improves in the lower concentration range.
Incorrect Blank or Zero Standard A contaminated blank or an improperly prepared zero standard can lead to a significant y-intercept and poor linearity.Prepare a fresh blank (solvent only) and a zero standard (matrix without the analyte). Ensure they are free from contamination.
Suboptimal Chromatographic Peak Shape Poor peak shape (e.g., fronting, tailing, or split peaks) can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.Optimize your LC method, including the mobile phase composition, gradient, and column temperature. Ensure the column is not overloaded.
FAQ 2: I'm observing significant matrix effects (ion suppression or enhancement). How can I mitigate this for this compound analysis?

Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples.[1][2] They occur when co-eluting endogenous components of the matrix interfere with the ionization of the analyte, leading to either a decrease (suppression) or an increase (enhancement) in the signal.[2]

Strategies to Minimize Matrix Effects

Strategy Description Considerations
Stable Isotope Labeled Internal Standard (SIL-IS) A SIL-IS is the gold standard for correcting matrix effects. It has the same physicochemical properties as the analyte and will be affected by the matrix in the same way.The SIL-IS for this compound may not be commercially available and might require custom synthesis.[3]
Matrix-Matched Calibration Curve Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., plasma from an untreated animal).Finding a true blank matrix can be challenging. It's crucial that the blank matrix is free of the analyte.
Sample Dilution Diluting your sample can reduce the concentration of interfering matrix components.[1]Ensure that after dilution, the concentration of this compound is still above the lower limit of quantification (LLOQ) of your assay.
Improved Sample Preparation Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.Method development for SPE or LLE can be time-consuming but often results in a cleaner sample and reduced matrix effects.
FAQ 3: My recovery of this compound is low and inconsistent. What could be the cause?

Low and variable recovery can be attributed to issues in the sample extraction and preparation steps.

Troubleshooting Low and Inconsistent Recovery

Potential Cause Recommended Action Expected Outcome
Inefficient Protein Precipitation The protein precipitation step may not be effectively releasing the analyte from protein binding or removing interfering proteins.Optimize the protein precipitation solvent (e.g., test different ratios of acetonitrile or methanol) and the precipitation temperature.
Analyte Adsorption This compound, being a polar molecule, might adsorb to plasticware or the sample collection container.Use low-binding microcentrifuge tubes and pipette tips. Also, ensure that the pH of your extraction solvent is appropriate to keep the analyte in a soluble form.
Analyte Degradation The analyte may be unstable under the sample storage or preparation conditions.Investigate the stability of this compound at different temperatures and in different solvents. Perform freeze-thaw stability and bench-top stability experiments.
Suboptimal SPE/LLE Conditions If using SPE or LLE, the wash and elution steps may not be optimized, leading to loss of the analyte.Systematically optimize the solvents used for conditioning, loading, washing, and eluting from the SPE cartridge or in the LLE procedure.

Experimental Protocols

Detailed Methodology for Quantification of this compound by LC-MS/MS

This protocol is a general guideline and may require optimization for your specific matrix and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum sample, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte if available, or a structurally similar compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge again.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for better retention of this polar analyte. An alternative is a C18 column with an ion-pairing agent in the mobile phase.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% B to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 95% B

    • 6.1-9 min: Column re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion (Q1) m/z 161.1 -> Product ion (Q3) m/z (To be determined by infusion and fragmentation of a standard).

    • Internal Standard: To be determined based on the chosen IS.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for the specific instrument by infusing a standard solution of this compound.

Visualizations

Metabolic Pathway of this compound

This compound, also known as N-carbamoyl-threonine, is a derivative of the amino acid L-threonine. Its formation can occur via the non-enzymatic carbamoylation of threonine, a process that can be enhanced in conditions of high urea concentration. Its degradation likely proceeds through the hydrolysis of the ureido group to yield 3-hydroxy-2-aminobutyric acid.

metabolic_pathway cluster_formation Formation cluster_degradation Degradation Threonine L-Threonine Analyte This compound Threonine->Analyte Urea Urea Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Dissociation Isocyanic_Acid->Analyte + Degradation_Product 3-Hydroxy-2-aminobutyric acid Analyte->Degradation_Product Hydrolysis Ammonia_CO2 Ammonia + CO2 Degradation_Product->Ammonia_CO2 Further Metabolism H2O H₂O H2O->Degradation_Product

Caption: Proposed metabolic formation and degradation of this compound.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantification of this compound from biological samples.

experimental_workflow Sample_Collection Sample Collection (e.g., Plasma, Serum) Spiking Spike with Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 LC_MS_Analysis LC-MS/MS Analysis Centrifugation2->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Final_Result Final Concentration Report Data_Processing->Final_Result

Caption: General experimental workflow for this compound quantification.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common calibration curve issues.

troubleshooting_logic action_node Adjust calibration range (widen or narrow) check_peak_shape Are chromatographic peaks symmetrical? action_node->check_peak_shape start_node start_node end_node end_node start Calibration Curve Fails (r² < 0.99) check_linearity Is the curve linear at low concentrations? start->check_linearity check_linearity->action_node No check_linearity->check_peak_shape Yes check_blank Is the blank clean? check_peak_shape->check_blank Yes action_node2 Optimize LC method (gradient, column, etc.) check_peak_shape->action_node2 No action_node3 Prepare fresh blank and zero standards check_blank->action_node3 No end_bad Investigate Matrix Effects or Instrument Issues check_blank->end_bad Yes end_good Problem Solved action_node2->check_blank action_node3->end_good

Caption: A logical approach to troubleshooting calibration curve linearity issues.

References

Validation & Comparative

Validating the Role of 3-Hydroxy-2-ureido-butyric Acid in Immune Modulation: A Comparative Guide to GPR84 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecules targeting the G protein-coupled receptor 84 (GPR84), a promising therapeutic target for modulating anti-tumor immune responses. While the direct role of 3-Hydroxy-2-ureido-butyric acid in this biological process is yet to be experimentally validated, its structural similarity to known GPR84 agonists, specifically the presence of a 3-hydroxy acid moiety, suggests its potential as a modulator of this receptor. Bacterial-derived metabolites with a 3-hydroxy acid structure have been shown to elicit potent anti-tumor immune responses through GPR84 signaling, leading to enhanced CD8+ T cell infiltration and cytotoxicity within the tumor microenvironment[1]. This guide will objectively compare the performance of established GPR84 agonists, providing a framework for the potential evaluation of novel compounds like this compound.

Comparative Analysis of GPR84 Agonists

The activation of GPR84 on immune cells, particularly macrophages, can induce a pro-inflammatory phenotype, which is often associated with anti-tumor activity. The following table summarizes quantitative data for various compounds known to activate GPR84. This data provides a benchmark for assessing the potential efficacy of new chemical entities.

CompoundTargetAssay TypeCell LineEC50 (µM)Efficacy (% of control)Citation
6-OAUGPR84cAMP InhibitionCHO-hGPR840.512Not Reported[2]
ZQ-16GPR84Pro-inflammatory Cytokine TranscriptionTHP-1 MacrophagesNot ReportedSignificant increase[3]
3-hydroxy-lauric acid (3-OH-C12)GPR84[³⁵S]GTPγS BindingGPR84-expressing cells13Not Reported[4]
2-hydroxy-lauric acid (2-OH-C12)GPR84[³⁵S]GTPγS BindingGPR84-expressing cells9.9Not Reported[4]
3-hydroxy-capric acid (3-OH-C10)GPR84[³⁵S]GTPγS BindingGPR84-expressing cells230Not Reported[4]
2-hydroxy-capric acid (2-OH-C10)GPR84[³⁵S]GTPγS BindingGPR84-expressing cells31Not Reported[4]
DL-175GPR84cAMP SignalingNot ReportedPotent (pM range)High[5]
This compound GPR84 (Hypothesized) - - - - -

Experimental Protocols

To validate the potential role of this compound as a GPR84 agonist and its effect on anti-tumor immunity, the following experimental protocols, adapted from studies on known GPR84 agonists, can be employed.

GPR84 Receptor Activation Assays
  • Objective: To determine if this compound directly activates the GPR84 receptor.

  • Methodology: cAMP Inhibition Assay

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84).

    • Pre-incubate the cells with varying concentrations of this compound or a known GPR84 agonist (e.g., 6-OAU) for a specified time.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

    • A decrease in forskolin-induced cAMP levels indicates Gαi-coupled receptor activation.

    • Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal inhibitory effect.

Macrophage Activation and Pro-inflammatory Response
  • Objective: To assess the ability of this compound to induce a pro-inflammatory phenotype in macrophages.

  • Methodology: Cytokine Quantification using qPCR

    • Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • Treat the differentiated macrophages with various concentrations of this compound, a positive control (e.g., lipopolysaccharide - LPS or another GPR84 agonist), or a vehicle control.

    • After a suitable incubation period (e.g., 6-24 hours), isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers specific for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression compared to the vehicle control.

In Vitro Anti-Tumor Activity
  • Objective: To evaluate the effect of macrophage conditioning with this compound on their ability to inhibit cancer cell growth.

  • Methodology: Macrophage-Mediated Cancer Cell Phagocytosis Assay

    • Differentiate and treat THP-1 macrophages with this compound as described above.

    • Label a cancer cell line (e.g., a colorectal cancer cell line like MC38) with a fluorescent dye (e.g., Calcein-AM).

    • Co-culture the fluorescently labeled cancer cells with the pre-treated macrophages.

    • After incubation, measure the engulfment of cancer cells by macrophages using flow cytometry or fluorescence microscopy.

    • An increase in the percentage of macrophages containing fluorescent cancer cells indicates enhanced phagocytosis.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the proposed mechanism of action and the experimental approach, the following diagrams are provided.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (Hypothesized Agonist) GPR84 GPR84 Ligand->GPR84 G_protein Gαi/o GPR84->G_protein AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Downstream Pro-inflammatory Response cAMP->Downstream Modulation

Caption: Proposed GPR84 signaling pathway upon activation by an agonist.

Experimental_Workflow cluster_invitro In Vitro Validation A Compound Synthesis & Characterization B GPR84 Activation Assay (cAMP) A->B Test for Receptor Binding C Macrophage Activation Assay (Cytokine Profiling) B->C Assess Cellular Response D Functional Anti-Tumor Assay (Phagocytosis) C->D Evaluate Phenotypic Effect

Caption: Experimental workflow for validating the biological activity of a novel GPR84 agonist.

References

Comparative analysis of 3-Hydroxy-2-ureido-butyric acid levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current metabolomic research is the comparative analysis of 3-Hydroxy-2-ureido-butyric acid levels in healthy versus diseased states. This guide provides a comprehensive overview of its potential significance, proposed analytical methodologies, and the context of related compounds to stimulate further investigation into this novel molecule.

While direct quantitative data on this compound in various health conditions are not yet available in published literature, its chemical nature as a carbamoylated amino acid suggests potential involvement in pathophysiological processes where carbamoylation is a known factor, such as uremia.[1] This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and proposed experimental frameworks to explore the role of this compound as a potential biomarker.

The Context of Carbamoylation and Potential Disease Relevance

This compound is a derivative of the essential amino acid L-threonine, formed through a process called carbamoylation.[1] Carbamoylation is a non-enzymatic post-translational modification where isocyanic acid, a dissociation product of urea, reacts with the free amino groups of amino acids and proteins.[1]

In conditions characterized by high urea levels, such as uremia resulting from chronic kidney disease, the increased formation of isocyanic acid can lead to the carbamoylation of various biomolecules, altering their structure and function.[1][2][3] The accumulation of carbamoylated amino acids has been a subject of interest in the context of uremic toxicity.[1][4] Therefore, it is plausible that elevated levels of this compound could be observed in patients with kidney disease, and its quantification may offer insights into the metabolic dysregulation associated with uremia.

Proposed Experimental Protocols for Quantification

The quantification of this compound in biological matrices like plasma or serum can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While a specific validated method for this compound is not yet published, protocols for the analysis of other amino acids can be readily adapted.

Table 1: Proposed LC-MS/MS Protocol for this compound Quantification in Human Plasma
Parameter Description
Sample Preparation Protein precipitation of plasma samples is a common and effective first step. A typical procedure involves mixing 100 µL of plasma with 100 µL of a precipitation reagent (e.g., sulfosalicylic acid or acetonitrile), followed by vortexing, incubation at low temperature, and centrifugation to pellet the precipitated proteins.[5][6][7]
Internal Standard An isotopically labeled version of this compound (e.g., ¹³C₅, ¹⁵N₂-3-Hydroxy-2-ureido-butyric acid) would be the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response. If unavailable, a structurally similar carbamoylated amino acid could be used.
Chromatographic Separation Reversed-phase chromatography is a suitable technique. A C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve peak shape and ionization efficiency is recommended.[5][6][8]
Mass Spectrometry Detection A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity. The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and specific product ions would be selected for quantification and confirmation.
Quantification A calibration curve would be constructed by analyzing standards of known concentrations of this compound. The concentration in unknown samples would be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

To aid in the understanding of the biochemical context and the proposed analytical workflow, the following diagrams are provided.

Carbamoylation_Pathway Urea Urea Isocyanic_Acid Isocyanic Acid Urea->Isocyanic_Acid Dissociation Target_Molecule This compound Isocyanic_Acid->Target_Molecule Carbamoylation L_Threonine L-Threonine L_Threonine->Target_Molecule

Caption: Formation of this compound via carbamoylation of L-Threonine.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Proposed workflow for the quantification of this compound.

Context from Structurally Related Compounds

While data on this compound is scarce, the well-studied roles of structurally similar molecules, such as 3-hydroxybutyric acid and butyric acid, can offer valuable context and potential avenues for investigation.

  • 3-Hydroxybutyric acid: A ketone body that serves as an important energy source during periods of fasting or carbohydrate restriction. Its levels are significantly altered in metabolic disorders such as diabetic ketoacidosis.

  • Butyric acid: A short-chain fatty acid produced by the gut microbiota. It is a primary energy source for colonocytes and has been implicated in gut health, inflammation, and the gut-brain axis.

The presence of the butyric acid backbone in this compound suggests that it might also play a role in cellular metabolism, although the addition of the ureido group likely confers distinct chemical and biological properties.

Conclusion and Future Directions

The study of this compound is in its infancy. There is a clear need for the development and validation of a robust analytical method to accurately quantify its levels in large cohorts of healthy individuals and patients with various diseases, particularly those with conditions affecting urea metabolism like chronic kidney disease. Such studies are crucial to determine its potential as a novel biomarker for disease diagnosis, prognosis, or as a therapeutic target. The information and proposed methodologies in this guide provide a starting point for researchers to embark on this important area of metabolomic investigation.

References

Efficacy of 3-Hydroxy-2-ureido-butyric acid versus other metabolic inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various metabolic inhibitors targeting the threonine metabolic pathway. While direct quantitative data for 3-Hydroxy-2-ureido-butyric acid is not extensively available in current literature, this document contextualizes its potential role as a carbamoylated amino acid and compares it with other well-characterized inhibitors of key enzymes in threonine metabolism: L-threonine dehydratase and L-threonine dehydrogenase.

Introduction to Threonine Metabolism and its Inhibition

Threonine, an essential amino acid, is a critical component of proteins and a precursor for other biomolecules. Its metabolism is tightly regulated by key enzymes, making them attractive targets for therapeutic intervention and biotechnological applications. Inhibiting these enzymes can modulate cellular growth, impact signaling pathways, and serve as a basis for the development of novel antimicrobial or anticancer agents. This compound, as a carbamoylated derivative of L-threonine, is structurally poised to interact with enzymes within this pathway. Carbamoylation, a post-translational modification, is known to alter the structure and function of amino acids and proteins, potentially interfering with metabolic processes like protein synthesis.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the available quantitative data for inhibitors of L-threonine dehydratase and L-threonine dehydrogenase. This data, primarily in the form of IC50 and Ki values, provides a basis for comparing their relative potencies.

Table 1: Inhibitors of L-threonine dehydratase (TD)

InhibitorType of InhibitionIC50KiOrganism/Enzyme Source
IsoleucineAllosteric Feedback Inhibitor9.6 µM[1]4.91 µM (average dissociation constant)[2]Escherichia coli[1][2]
Aminothiols (L-cysteine, D-cysteine, cysteamine)Partially CompetitiveData not availableData not availableRat liver[3]
2-(1-cyclohexen-3(R)-yl)-S-glycine (CHG)AntimetaboliteData not availableData not availablePlant (Zea mays, Arabidopsis thaliana)[4]

Table 2: Inhibitors of L-threonine dehydrogenase (TDH)

InhibitorType of InhibitionIC50KiOrganism/Enzyme Source
TCMDC-143160Non-competitive3.5 µM[5]11.2 µM (varying NAD+), 26 µM (varying threonine)[5]Trypanosoma cruzi[5]
Fatty Acids (e.g., lauric, myristic, palmitic, stearic acids)Not specifiedData not availableData not availableRat liver[6]
Hydroxybutyrates (L-2-hydroxybutyrate, D-3-hydroxybutyrate)Not specifiedData not availableData not availableRat liver[6]

Note: The lack of extensive quantitative data for this compound prevents its direct inclusion in these tables. Further research is required to determine its specific inhibitory constants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of metabolic inhibitors. Below are generalized protocols for assaying the activity and inhibition of the key enzymes in threonine metabolism.

L-threonine dehydratase (TD) Inhibition Assay

This assay measures the production of α-ketobutyrate from the deamination of threonine.

  • Enzyme Preparation: Purify L-threonine dehydratase from the desired source (e.g., E. coli, rat liver) using standard chromatography techniques.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the substrate L-threonine, and the coenzyme pyridoxal 5'-phosphate (PLP).

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the reaction mixture. For control experiments, add the vehicle (e.g., DMSO) without the inhibitor.

  • Enzyme Initiation: Initiate the reaction by adding the purified L-threonine dehydratase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: Stop the reaction and measure the formation of α-ketobutyrate. This can be done spectrophotometrically by reacting α-ketobutyrate with 2,4-dinitrophenylhydrazine to form a colored product, or by a continuous assay monitoring the change in absorbance at a specific wavelength.[7]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration. Ki values can be determined using Lineweaver-Burk or Dixon plots.[3]

L-threonine dehydrogenase (TDH) Inhibition Assay

This assay measures the production of NADH from the NAD+-dependent oxidation of threonine.

  • Enzyme Preparation: Purify L-threonine dehydrogenase from the chosen source (e.g., Trypanosoma cruzi, rat liver).

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate L-threonine, and the coenzyme NAD+.

  • Inhibitor Addition: Introduce a range of inhibitor concentrations to the reaction wells.

  • Enzyme Initiation: Start the reaction by adding the purified L-threonine dehydrogenase.

  • Incubation: Incubate at a constant temperature (e.g., 30°C).

  • Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, using a spectrophotometer.[8]

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the absorbance curves. Calculate the percentage of inhibition and subsequently the IC50 and Ki values as described for the TD assay.[5]

Signaling Pathways and Mechanisms of Action

The inhibition of threonine metabolism can have significant downstream effects on various cellular signaling pathways. The diagrams below illustrate the threonine metabolic pathway and the points of inhibition, as well as a conceptual workflow for inhibitor screening.

Threonine_Metabolism_Pathway cluster_inhibitors_TD Inhibitors of TD cluster_inhibitors_TDH Inhibitors of TDH Threonine Threonine TD L-threonine dehydratase Threonine->TD TDH L-threonine dehydrogenase Threonine->TDH alpha_ketobutyrate alpha_ketobutyrate Isoleucine Isoleucine alpha_ketobutyrate->Isoleucine Multiple steps Isoleucine->TD Feedback Inhibition Glycine_AcetylCoA Glycine + Acetyl-CoA TD->alpha_ketobutyrate TDH->Glycine_AcetylCoA Aminothiols Aminothiols CHG CHG TCMDC-143160 TCMDC-143160 Fatty Acids Fatty Acids Hydroxybutyrates Hydroxybutyrates

Caption: Threonine metabolic pathways and points of inhibition.

Experimental_Workflow start Start: Identify Target Enzyme (e.g., TD or TDH) purify Purify Recombinant Enzyme start->purify assay_dev Develop and Optimize Enzyme Assay purify->assay_dev inhibitor_screen High-Throughput Screening of Inhibitor Library assay_dev->inhibitor_screen hit_validation Hit Validation and IC50 Determination inhibitor_screen->hit_validation mechanism_study Mechanism of Inhibition Studies (Kinetics, Binding Assays) hit_validation->mechanism_study lead_optimization Lead Optimization and Structure-Activity Relationship mechanism_study->lead_optimization end End: Candidate Inhibitor lead_optimization->end

Caption: Experimental workflow for inhibitor discovery.

Conclusion

The landscape of metabolic inhibitors targeting threonine metabolism is diverse, with compounds exhibiting different mechanisms and potencies. While inhibitors like TCMDC-143160 and the natural feedback regulator isoleucine have been quantitatively characterized, there remains a significant gap in our understanding of the inhibitory potential of other compound classes, including fatty acids, aminothiols, and specifically, this compound. The structural similarity of this compound to threonine suggests a high likelihood of interaction with the enzymes in this pathway, a hypothesis that warrants further experimental investigation. Future studies focusing on the direct enzymatic assays with this compound are essential to fully elucidate its efficacy and mechanism of action as a metabolic inhibitor. This will not only contribute to a more comprehensive understanding of threonine metabolism regulation but also potentially open new avenues for therapeutic development.

References

Correlating Metabolite Concentrations with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the direct clinical correlation of 3-Hydroxy-2-ureido-butyric acid is not extensively documented in current literature, the analysis of related metabolic compounds offers significant insights into various pathological states. This guide provides a comparative overview of two clinically relevant metabolites: 3-Hydroxybutyric acid (a ketone body) and Butyric acid (a short-chain fatty acid). Understanding their roles as biomarkers can inform research and drug development in the context of metabolic disorders.

Quantitative Data Summary

The following table summarizes the typical concentrations and clinical significance of 3-Hydroxybutyric acid and Butyric acid in different physiological and pathological conditions.

MetaboliteConditionSample TypeConcentration RangeClinical Significance
3-Hydroxybutyric Acid Normal (Fasting)Plasma/Whole Blood59-62 µmol/L[1]Baseline level
Diabetic KetoacidosisSerum/PlasmaCan exceed 25 mMDiagnostic marker for DKA
Ketosis (e.g., ketogenic diet)Blood0.5 - 3.0 mMIndicator of nutritional ketosis
New-onset Type 2 DiabetesSerumHigher levels associated with poorer β-cell function initially, but better response to treatment[2]Predictive marker for treatment response
Butyric Acid Healthy ColonFecal/Lumen~15% of total SCFAsMain energy source for colonocytes, maintains gut barrier[3]
Inflammatory Bowel Disease (IBD)FecalSignificantly lower than healthy controls[4]Reduced levels associated with inflammation
H. pylori Eradication TherapyFecalDecreased abundance of butyrate production pathways[5]Marker of gut dysbiosis post-antibiotics

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of these metabolites and the assessment of their clinical correlation.

1. Quantification of 3-Hydroxybutyric Acid in Plasma/Blood

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Protocol Outline (based on GC method):

    • Sample Preparation: Deproteinize whole blood or plasma samples using perchloric acid.

    • Purification: Adsorb the sample onto graphitized carbon black (Carbopak B).

    • Elution: Desorb 3-hydroxybutyric acid from the column.

    • Analysis: Inject the purified sample into the gas chromatograph without derivatization. Use a column such as Carbopack B/polyethylene glycol/trimesic acid for separation.[1]

    • Internal Standard: 2-Hydroxyisobutyric acid is a suitable internal standard as its concentration in blood is negligible.[1][6]

  • LC-MS/MS Method for Biomarker Panel including 3-Hydroxybutyric Acid:

    • Sample Preparation: Dilute plasma samples with a solution containing isotopically-labeled internal standards and perform protein precipitation.

    • Chromatography: Use a reversed-phase column for liquid chromatography.

    • Detection: Operate the mass spectrometer in negative Multiple Reaction Monitoring (MRM) mode. This method allows for the simultaneous quantification of multiple biomarkers.[7]

2. Assessment of Butyric Acid in Fecal Samples

  • Method: Whole Genome Sequencing of fecal DNA to assess the functional potential of gut microbiota for butyrate production.

  • Protocol Outline:

    • Sample Collection: Collect fecal samples from subjects at different time points (e.g., before, immediately after, and one month after an intervention).

    • DNA Extraction: Isolate total DNA from the fecal samples.

    • Sequencing: Perform whole-genome sequencing using a platform like Illumina NextSeq.

    • Data Analysis: Analyze the sequencing data to identify and quantify the abundance of genes and metabolic pathways associated with butyrate production (e.g., pyruvate fermentation to butanoate).[5]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental designs aids in understanding the broader context of these biomarkers.

Butyrate_Metabolism_and_Anti_Inflammatory_Pathway Butyrate Metabolism and Anti-Inflammatory Signaling cluster_gut_lumen Gut Lumen cluster_colonocyte Colonocyte Dietary Fiber Dietary Fiber Microbiota Microbiota Dietary Fiber->Microbiota Butyrate Butyrate Microbiota->Butyrate Fermentation Butyrate_in Butyrate Butyrate->Butyrate_in Uptake HDAC HDAC Butyrate_in->HDAC Inhibition NF-kB NF-kB Butyrate_in->NF-kB Inhibition HDAC->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF-kB->Pro-inflammatory Cytokines Transcription

Caption: Butyrate's anti-inflammatory action in colonocytes.

Experimental_Workflow_Metabolomics Workflow for Correlating Metabolites with Clinical Outcomes Patient_Cohort Patient Cohort (e.g., New-onset T2D) Sample_Collection Baseline Sample Collection (Plasma) Patient_Cohort->Sample_Collection Clinical_Intervention Anti-diabetic Treatment (6 months) Patient_Cohort->Clinical_Intervention Metabolite_Quantification Metabolite Quantification (LC-MS/MS) Sample_Collection->Metabolite_Quantification Data_Analysis Statistical Analysis (Correlation of baseline metabolites with clinical outcomes) Metabolite_Quantification->Data_Analysis Follow_up Follow-up Assessment (e.g., HbA1c levels) Clinical_Intervention->Follow_up Follow_up->Data_Analysis Biomarker_Identification Predictive Biomarker Identification Data_Analysis->Biomarker_Identification

Caption: Experimental design for biomarker discovery.

Discussion of Related Metabolic Disorders

While this compound itself is not a primary biomarker for the following conditions, understanding their pathophysiology provides context for the importance of monitoring metabolic intermediates.

Maple Syrup Urine Disease (MSUD) MSUD is an inherited metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex.[8][9][10] This deficiency leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their toxic by-products in the blood and urine.[8][9] The accumulation of these compounds, particularly leucine, is neurotoxic and can lead to severe neurological damage if untreated.[9][10] Clinical outcomes are closely monitored by measuring the plasma levels of these amino acids. While "hydroxyacids" are known to be altered in MSUD, the specific role of this compound is not well-defined.[11]

Urea Cycle Disorders (UCDs) UCDs are a group of genetic disorders resulting from a deficiency in one of the enzymes of the urea cycle, which is responsible for converting toxic ammonia into urea for excretion.[12][13] The accumulation of ammonia (hyperammonemia) is highly toxic to the brain and can lead to coma and death if not managed.[13][14] Clinical management involves monitoring plasma ammonia levels and restricting dietary protein.[12] The study of carbamoylated amino acids, such as this compound, is relevant in conditions like uremia where urea accumulates, leading to non-enzymatic modification of proteins and amino acids.[15] This highlights a potential, though not yet clinically established, area of investigation for UCDs.

The correlation of metabolite concentrations with clinical outcomes is a cornerstone of personalized medicine and drug development. While direct evidence for this compound is sparse, the established roles of 3-Hydroxybutyric acid and Butyric acid as biomarkers for metabolic and inflammatory diseases provide a strong rationale for continued research into novel metabolic intermediates. The experimental frameworks and pathways described here offer a template for investigating the clinical utility of such molecules.

References

Illuminating Metabolic Routes: A Comparative Guide to Isotopic Labeling Strategies for Validating 3-Hydroxy-2-ureido-butyric Acid Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of novel metabolites is crucial for advancing our understanding of biological systems and identifying new therapeutic targets. 3-Hydroxy-2-ureido-butyric acid, a carbamoylated derivative of the essential amino acid L-threonine, represents one such molecule of interest at the intersection of amino acid metabolism and post-translational modifications. Elucidating its biosynthetic and catabolic pathways is fundamental to understanding its physiological role. Isotopic labeling, a powerful technique in metabolomics, offers a definitive approach to trace the metabolic fate of precursors and validate proposed pathways.

This guide compares hypothetical isotopic labeling strategies to investigate two plausible pathways for the biosynthesis of this compound. It provides the necessary experimental framework for researchers to employ these methods, complete with detailed protocols and expected quantitative outcomes.

Proposed Biosynthetic Pathways for this compound

Based on its structure, two primary biosynthetic routes are proposed, both originating from L-threonine.

Pathway 1: Direct Carbamoylation of L-Threonine

This pathway involves the direct addition of a carbamoyl group from carbamoyl phosphate to the alpha-amino group of L-threonine. This is a common mechanism for the formation of ureido compounds in biological systems.

Pathway 2: ATP-Dependent Activation followed by Carbamoylation

This pathway is analogous to the biosynthesis of other N-carbamoyl amino acids, such as the initial steps of t⁶A biosynthesis. It involves the activation of L-threonine with ATP to form an L-threonyl-AMP intermediate, which then reacts with bicarbonate (the source of the carbamoyl group) in a subsequent step.

Below is a diagram illustrating these two proposed biosynthetic pathways.

G cluster_0 Pathway 1: Direct Carbamoylation cluster_1 Pathway 2: ATP-Dependent Activation L-Threonine_1 L-Threonine Product_1 This compound L-Threonine_1->Product_1 Threonine Carbamoyltransferase (hypothetical) Carbamoyl_Phosphate_1 Carbamoyl Phosphate Carbamoyl_Phosphate_1->Product_1 L-Threonine_2 L-Threonine TC_AMP L-threonylcarbamoyl-AMP (TC-AMP) L-Threonine_2->TC_AMP TsaC-like enzyme ATP ATP ATP->TC_AMP Product_2 This compound TC_AMP->Product_2 Hydrolysis Bicarbonate Bicarbonate Bicarbonate->TC_AMP

Figure 1. Proposed biosynthetic pathways for this compound.

Comparative Isotopic Labeling Strategies

To distinguish between these pathways, two parallel isotopic labeling experiments are proposed using stable isotopes. The choice of labeled nutrient is critical and depends on the specific metabolic pathway of interest.

  • Experiment A: U-13C-L-Threonine Labeling: Cells or organisms of interest will be cultured in a medium containing uniformly 13C-labeled L-threonine. This will trace the incorporation of the threonine backbone into the final product.

  • Experiment B: 13C-Bicarbonate/15N-Glutamine Labeling: Cells will be cultured with 13C-labeled bicarbonate and 15N-labeled glutamine. In many organisms, the nitrogen from glutamine is incorporated into carbamoyl phosphate. This experiment will trace the origin of the ureido group.

The workflow for a typical isotopic labeling experiment is outlined below.

G Start Cell Culture Preparation Labeling Introduce Isotopic Tracer (e.g., U-13C-L-Threonine) Start->Labeling Incubation Time-Course Incubation Labeling->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Isotopologue Analysis Analysis->Data End Pathway Validation Data->End

Figure 2. General workflow for isotopic labeling experiments.

Data Presentation: Expected Labeling Patterns

The mass isotopologue distribution (MID) of this compound will be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected results are summarized in the table below. The molecular formula for this compound is C5H10N2O4.

Isotopic Tracer Expected Mass Shift (M+n) Interpretation for Pathway 1 (Direct Carbamoylation) Interpretation for Pathway 2 (ATP-Dependent)
U-13C-L-ThreonineM+4The entire carbon backbone of threonine is incorporated.The entire carbon backbone of threonine is incorporated.
13C-BicarbonateM+1The carbamoyl group is derived from carbamoyl phosphate, which can be synthesized from bicarbonate.The carbamoyl group is derived directly from bicarbonate.
15N-Glutamine (amide)M+1The nitrogen in the ureido group is derived from the amide of glutamine via carbamoyl phosphate synthetase II.Pathway does not directly utilize glutamine-derived nitrogen for the ureido group.
15N-AmmoniumM+1The nitrogen in the ureido group could be derived from ammonia via carbamoyl phosphate synthetase I (in mitochondria).Pathway does not directly utilize ammonium-derived nitrogen for the ureido group.

Table 1: Predicted Mass Isotopologue Distribution for this compound

A significant M+4 shift with U-13C-L-Threonine would confirm threonine as the direct precursor in both pathways. An M+1 shift with 13C-Bicarbonate would also be consistent with both pathways. The key differentiator lies in the nitrogen source. If the nitrogen of the ureido group is labeled from 15N-Glutamine (M+1), it would strongly support Pathway 1, proceeding via carbamoyl phosphate. If there is no significant labeling from 15N-Glutamine but there is from 13C-Bicarbonate, it would lend more support to Pathway 2.

Experimental Protocols

The following are generalized protocols for the isotopic labeling experiments. Researchers should optimize these based on their specific model system.

1. Cell Culture and Isotope Introduction:

  • Culture cells to mid-logarithmic phase in a standard growth medium.

  • Prepare an identical medium for labeling, but replace the standard L-threonine or sodium bicarbonate with the corresponding stable isotope-labeled compound (e.g., U-13C4, 15N1-L-Threonine or NaH13CO3).

  • To initiate the experiment, rapidly switch the cell culture from the standard medium to the labeling medium. This should be done carefully to minimize metabolic perturbation.

  • Collect cell samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the kinetics of label incorporation.

2. Metabolic Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by adding the cell suspension to a cold solvent, such as -80°C methanol.

  • Centrifuge the quenched cell suspension to pellet the cell debris.

  • Extract the metabolites from the cell pellet using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Vortex the samples and centrifuge to pellet any remaining solids.

  • Collect the supernatant containing the extracted metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • Use a suitable chromatography method (e.g., HILIC or reversed-phase) to achieve good separation of this compound from other metabolites.

  • Operate the mass spectrometer in full scan mode to detect all mass isotopologues of the target metabolite.

  • Confirm the identity of the this compound peak by comparing its retention time and fragmentation pattern to an authentic chemical standard.

4. Data Analysis:

  • Process the raw LC-MS data to obtain the mass isotopologue distribution for this compound at each time point.

  • Correct for the natural abundance of stable isotopes.

  • Plot the fractional labeling of each isotopologue over time to determine the rate of synthesis and the contribution of the labeled precursor to the product pool.

By employing these comparative isotopic labeling strategies, researchers can effectively dissect the metabolic pathways of this compound, providing crucial insights into its biological significance and potential as a therapeutic target.

Safety Operating Guide

Proper Disposal of 3-Hydroxy-2-ureido-butyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 3-Hydroxy-2-ureido-butyric acid (CAS No. 122331-32-2), a compound utilized in proteomics research. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. Due to the limited availability of specific toxicological and environmental hazard data for this compound, a cautious approach to its disposal is imperative. All waste must be managed in accordance with national and local regulations.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. The absence of comprehensive hazard data necessitates handling this compound with care.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₄[1][2]
Molecular Weight 162.14 g/mol [1][2]
CAS Number 122331-32-2[2]
Physical Description Solid (presumed)General chemical knowledge
Solubility No data available
Hazard Data Not thoroughly investigated[3]

Disposal Protocol: A Step-by-Step Approach

The following protocol is based on established best practices for the disposal of laboratory chemicals with unknown or incomplete hazard profiles.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of definitive data to the contrary, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed by a qualified chemist or environmental health and safety (EHS) professional.

  • Original Containers: Whenever possible, leave the chemical in its original container.[3]

Step 2: Container Management and Labeling

  • Use Appropriate Containers: If transferring from the original container, use a chemically resistant, sealable container. Ensure the container is in good condition and free from leaks.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

  • Include Details: The label should also include the name and contact information of the principal investigator, the laboratory location (building and room number), and the date of waste accumulation.

Step 3: Storage

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Segregate Incompatibles: Store the waste away from incompatible materials. While specific incompatibilities for this compound are not well-documented, as a general precaution, store it away from strong acids, bases, and oxidizing agents.

Step 4: Arrange for Professional Disposal

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for hazardous waste disposal. Contact them to schedule a waste pickup.

  • Complete Paperwork: Fill out any required waste disposal forms accurately and completely.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound be disposed of down the sanitary sewer or in the regular trash.[4] This can lead to environmental contamination and regulatory violations.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Hazard Characterization cluster_path Disposal Path cluster_procedure Disposal Procedure start Generation of This compound waste is_sds_available Is a specific SDS available? start->is_sds_available follow_sds Follow specific disposal instructions in the Safety Data Sheet is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste with unknown characteristics is_sds_available->treat_as_hazardous No labeling Label container with 'Hazardous Waste' and full chemical name follow_sds->labeling treat_as_hazardous->labeling storage Store in a designated Satellite Accumulation Area with secondary containment labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact disposal Professional disposal by licensed hazardous waste vendor ehs_contact->disposal

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues.

  • Consult SDS (if available): If a Safety Data Sheet for a similar compound is being used for reference, consult its spill response section.

  • Containment: If it is safe to do so, prevent the spread of the material using absorbent pads or other appropriate containment materials.

  • Personal Protective Equipment (PPE): Do not attempt to clean up a spill without appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contact EHS: For any significant spill, contact your institution's EHS department immediately for guidance and assistance.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for any questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.